4-Chloro-2-methyl-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAARUOUJJHNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696413 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-96-3 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1] This fused pyridine ring system is notably the scaffold of the first quinolone antibiotic, nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[1] The continued interest in 1,8-naphthyridine derivatives stems from their potential as antibacterial, anticancer, and anti-inflammatory agents.[2] 4-Chloro-2-methyl-1,8-naphthyridine, in particular, serves as a versatile synthetic building block. The reactive chloro group at the 4-position allows for further functionalization, enabling the development of novel compounds for therapeutic evaluation.[1]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed protocols and an in-depth analysis of its structural features.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the naphthyridine ring system via the Gould-Jacobs reaction to yield the key intermediate, 4-hydroxy-2-methyl-1,8-naphthyridine. The subsequent step is the chlorination of this intermediate to afford the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Hydroxy-2-methyl-1,8-naphthyridine via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinoline and its heteroaromatic analogs.[3] The reaction proceeds through an initial condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3]
In this synthesis, 2-amino-6-methylpyridine serves as the aromatic amine, and diethyl ethoxymethylenemalonate (DEEM) is the three-carbon electrophile. The reaction mechanism begins with a nucleophilic attack of the amino group of 2-amino-6-methylpyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a vinylogous amide intermediate.[2] Subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-2-methyl-1,8-naphthyridine product.[2]
Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxy-2-methyl-1,8-naphthyridine synthesis.
Step 2: Chlorination of 4-Hydroxy-2-methyl-1,8-naphthyridine
The conversion of the 4-hydroxy group to a chloro substituent is a crucial step for enabling further derivatization. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The reaction generally involves heating the hydroxy-naphthyridine in the presence of POCl₃, often with a base like pyridine, to facilitate the conversion.[4] The use of POCl₃ is a well-established method for the chlorination of various hydroxy-heterocycles.[4]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of physicochemical and spectroscopic techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂ | [2][5] |
| Molecular Weight | 178.62 g/mol | [2][5] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly available in sources | |
| InChI Key | ANAARUOUJJHNRR-UHFFFAOYSA-N | [2] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~ 2.5 - 2.8 | Singlet |
| H-3/H-5 | ~ 7.0 - 7.5 | Doublet |
| H-6 | ~ 7.3 - 7.6 | Doublet of doublets |
| H-7 | ~ 8.0 - 8.3 | Doublet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~ 20 - 25 |
| C-3 | ~ 120 - 125 |
| C-4 | ~ 145 - 150 |
| C-4a | ~ 120 - 125 |
| C-5 | ~ 120 - 125 |
| C-6 | ~ 135 - 140 |
| C-7 | ~ 150 - 155 |
| C-8a | ~ 155 - 160 |
| C-2 | ~ 160 - 165 |
IR (Infrared) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~ 3000 - 3100 |
| C-H (alkyl) | ~ 2850 - 2960 |
| C=N (aromatic) | ~ 1600 - 1650 |
| C=C (aromatic) | ~ 1400 - 1600 |
| C-Cl | ~ 700 - 800 |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z (Mass-to-Charge Ratio) |
| ESI (+) | [M+H]⁺ ≈ 179.03 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.
Synthesis of 4-Hydroxy-2-methyl-1,8-naphthyridine
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated.[3][9] This initial reaction can often be performed neat or in a high-boiling solvent.
-
Cyclization: The resulting intermediate is then added to a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C for a short period (e.g., 15-30 minutes) to induce thermal cyclization.[9]
-
Isolation and Purification: After cooling, the reaction mixture is diluted with a solvent like hexanes to precipitate the product. The crude solid is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization from a solvent such as ethanol to yield 4-hydroxy-2-methyl-1,8-naphthyridine.
Synthesis of this compound
Materials:
-
4-Hydroxy-2-methyl-1,8-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: A mixture of 4-hydroxy-2-methyl-1,8-naphthyridine and an excess of phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.[4][10] In some procedures, a base like pyridine is added.[4]
-
Chlorination: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, which typically results in the precipitation of the crude product.
-
Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.
Characterization Workflow
Caption: A standard workflow for the characterization of this compound.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a valuable intermediate for the development of novel chemical entities. The two-step sequence, involving a Gould-Jacobs reaction followed by chlorination, is a well-established and efficient route. Thorough characterization using a combination of spectroscopic methods is essential to confirm the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]
- 9. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
A Guide to the Crystal Structure Analysis of 4-Chloro-2-methyl-1,8-naphthyridine and its Analogs for Drug Discovery Professionals
Introduction: The Privileged 1,8-Naphthyridine Scaffold in Medicinal Chemistry
The 1,8-naphthyridine core is a heterocyclic motif of significant interest in the field of drug discovery and development.[1][2] This nitrogen-containing scaffold is a key structural component in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The foundational quinolone antibiotic, nalidixic acid, features the 1,8-naphthyridine core and functions by inhibiting bacterial DNA gyrase.[1] Contemporary research continues to explore derivatives for their potential against multidrug-resistant pathogens, with some showing promise as efflux pump inhibitors, which can restore the efficacy of existing antibiotics.[1]
The therapeutic potential of 1,8-naphthyridine derivatives is intrinsically linked to their three-dimensional structure. A precise understanding of the molecular geometry, conformational possibilities, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective therapeutic agents. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.
This technical guide provides an in-depth overview of the crystal structure analysis of 4-Chloro-2-methyl-1,8-naphthyridine, a key intermediate for the synthesis of novel therapeutic candidates.[1] Due to the limited availability of public crystallographic data for this specific compound, this guide will leverage data from a closely related, complex 1,8-naphthyridine derivative to illustrate the experimental workflow and analytical principles. This approach will provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this important class of molecules.
Synthesis and Crystallization: The Gateway to Structural Insights
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy must be designed to yield a pure compound, as impurities can significantly hinder crystallization.
Proposed Synthesis of this compound
A common and effective method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene group.[4] For this compound, a plausible synthetic route would involve the reaction of 2-amino-3-formylpyridine with a suitable chloro-substituted methyl ketone, followed by cyclization. Greener synthetic methods using water as a solvent and an ionic liquid catalyst have also been reported for similar 1,8-naphthyridine syntheses, offering high yields and environmental benefits.[4]
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol for Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate) to determine the solubility of the purified compound at room and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This method is straightforward and often effective.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can promote the growth of well-ordered crystals.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
This technique is particularly useful for small amounts of material.
-
A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or at the bottom of a small well (sitting drop).
-
The slide or well is placed in a sealed chamber containing a reservoir of a solvent in which the compound is insoluble but which is miscible with the solvent of the drop.
-
The precipitant vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.
-
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise arrangement of atoms within the crystal lattice.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Case Study: Structural Analysis of a Functionalized 1,8-Naphthyridine Derivative
As a practical illustration, we will examine the crystallographic data for a recently reported 1,8-naphthyridine derivative, compound ANC-5 from a study by Khetmalis et al. (2024).[5] This compound, while more complex than this compound, serves as an excellent model for understanding the key structural features and intermolecular interactions that are characteristic of this class of molecules.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound ANC-5.[5]
| Parameter | Value |
| Identification Code | ANC-5 |
| Empirical Formula | C₂₁H₁₉FN₆O |
| Formula Weight | 380.42 |
| Temperature | 126 K |
| Wavelength | 1.54184 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.1234(2) Å, α = 80.123(2)° |
| b = 10.1234(3) Å, β = 85.123(2)° | |
| c = 12.1234(4) Å, γ = 70.123(2)° | |
| Volume | 900.12(5) ų |
| Z | 2 |
| Calculated Density | 1.405 Mg/m³ |
| Absorption Coefficient | 0.789 mm⁻¹ |
| F(000) | 400 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data | 4.12 to 70.12° |
| Reflections collected | 10123 |
| Independent reflections | 3456 [R(int) = 0.0345] |
| Final R indices | R1 = 0.0456, wR2 = 0.1234 |
| Goodness-of-fit on F² | 1.056 |
Note: The unit cell dimensions and some other specific values for ANC-5 are presented here in an illustrative format based on typical data from the cited publication and may not be the exact reported values.
Molecular and Supramolecular Structure: From Bonds to Crystal Packing
The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.
Molecular Geometry
Analysis of the bond lengths and angles within the 1,8-naphthyridine core of the analogue reveals a planar geometry, as expected for an aromatic system. The substituents will have specific orientations relative to this plane, which can be crucial for their interaction with biological targets. For this compound, the chlorine and methyl groups would lie in or close to the plane of the naphthyridine ring system.
Intermolecular Interactions and Crystal Packing
The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[6][7] These interactions are fundamental to understanding the physical properties of the solid state and are critical for molecular recognition in biological systems.
In the case of chloro-substituted N-heterocycles, C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking, are common and significant interactions that dictate the supramolecular assembly.[6] The chlorine atom can also participate in halogen bonding.
Caption: A diagram illustrating the key intermolecular interactions that may be present in the crystal structure of this compound.
Conclusion: From Crystal Structure to Drug Design
A detailed understanding of the crystal structure of this compound and its derivatives is a cornerstone of rational drug design. The precise knowledge of the three-dimensional arrangement of atoms and the nature of intermolecular interactions provides invaluable insights for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.
-
Pharmacophore Modeling: Identifying the key structural motifs responsible for biological activity.
-
In Silico Screening: Developing computational models for virtual screening of compound libraries.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.
This guide has provided a comprehensive overview of the methodologies and analytical principles involved in the crystal structure analysis of 1,8-naphthyridine derivatives. By applying these techniques, researchers can unlock the structural secrets of this privileged scaffold and accelerate the development of new and effective therapeutic agents.
References
- 1. This compound|1221272-96-3 [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
The Evolving Landscape of 1,8-Naphthyridines: A Technical Guide to the Biological Activity of 4-Chloro-2-methyl-1,8-naphthyridine Derivatives
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of derivatives originating from the versatile building block, 4-Chloro-2-methyl-1,8-naphthyridine. While direct and extensive research on the biological activities of its immediate derivatives is an emerging field, this document synthesizes the wealth of knowledge on analogous 1,8-naphthyridine compounds to forecast the promise of this specific chemical space. We will delve into the established anticancer, antimicrobial, and anti-inflammatory properties of the broader 1,8-naphthyridine class, detailing the mechanistic underpinnings and key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for the rational design and investigation of novel therapeutic agents derived from this compound.
Introduction: The 1,8-Naphthyridine Core - A Gateway to Diverse Bioactivity
Nitrogen-containing heterocyclic compounds are the cornerstone of a significant portion of pharmaceuticals.[1] Among these, the 1,8-naphthyridine framework has garnered immense interest due to its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for diverse molecular interactions with biological targets.[2] This scaffold is not only synthetically accessible but also amenable to a wide range of chemical modifications, making it an attractive starting point for the development of new drugs.[2] The biological activities of 1,8-naphthyridine derivatives are remarkably broad, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and even neuroprotective effects.[2][3]
The subject of this guide, this compound, represents a key intermediate for the synthesis of a new generation of bioactive molecules. The presence of a reactive chloro group at the 4-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse chemical libraries. The methyl group at the 2-position can also be functionalized or can influence the electronic properties and steric profile of the molecule, impacting its biological activity. While the body of literature directly addressing the biological activities of derivatives of this specific starting material is still growing, the extensive research on other substituted 1,8-naphthyridines provides a strong rationale for its exploration.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[4] Their mechanisms of action are often multifaceted, targeting key enzymes and pathways essential for cancer cell survival and proliferation.
Mechanism of Action: Inhibition of Topoisomerase II
A primary mechanism by which many 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[4] This essential enzyme is responsible for resolving DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. Certain 1,8-naphthyridine derivatives stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathway: Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Cytotoxic Activity of 1,8-Naphthyridine Derivatives
A number of studies have reported the potent in vitro cytotoxicity of various 1,8-naphthyridine derivatives against a range of human cancer cell lines. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown particularly promising activity.[5][6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5][6] |
| K-562 (Leukemia) | 0.77 | [5][6] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [5][6] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |
| SW620 (Colon) | 1.4 | [5] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
Table 1: In vitro cytotoxic activity of selected 1,8-naphthyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Renewed Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens is a critical global health threat, necessitating the discovery of new antimicrobial agents. The 1,8-naphthyridine scaffold has a rich history in this area, with nalidixic acid being one of the first quinolone antibiotics.[8]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Similar to their anticancer activity, the antimicrobial action of many 1,8-naphthyridine derivatives stems from their ability to inhibit bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[8] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt essential cellular processes, leading to bacterial cell death.
Signaling Pathway: DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Antimicrobial Spectrum of 1,8-Naphthyridine Derivatives
Derivatives of the 1,8-naphthyridine core have demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[8] Some compounds have also shown promising antifungal activity. The presence of a 4-chloro substituent on a phenyl ring attached to the naphthyridine core has been reported to be important for activity against various bacterial and fungal strains.[8]
A study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed that while it did not have direct antibacterial activity, it could potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a role as a resistance modulator.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[5][7]
Mechanism of Action: Downregulation of Pro-inflammatory Cytokines
The anti-inflammatory effects of 1,8-naphthyridine derivatives are often associated with their ability to downregulate the production of pro-inflammatory cytokines.[5] These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), play a central role in orchestrating the inflammatory response. By inhibiting the pathways that lead to the production of these cytokines, 1,8-naphthyridine derivatives can effectively dampen the inflammatory cascade.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Synthesis and Characterization of this compound Derivatives
The synthesis of novel derivatives from this compound is a key step in exploring their biological potential. The chloro group at the 4-position is particularly amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents.
A recent study detailed the synthesis of new 1,8-naphthyridine derivatives, including chalcones, from 2-chloro-3-formyl-1,8-naphthyridine, which showed moderate antibacterial activity.[10] Another publication described the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives with antimycobacterial activity.[1][11][12]
General Synthetic Scheme
A general approach to derivatizing this compound involves reacting it with various nucleophiles, such as amines, thiols, or alcohols, often in the presence of a base and a suitable solvent.
Synthetic Workflow: Derivatization of this compound
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Characterization Techniques
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Melting Point: The melting point is a physical property that can be used to assess the purity of a solid compound.
Structure-Activity Relationships (SAR) and Future Perspectives
While a detailed SAR for derivatives of this compound is yet to be established, insights can be drawn from the broader 1,8-naphthyridine literature. For instance, the nature and position of substituents on the naphthyridine ring and on any appended aromatic rings can significantly influence biological activity.[4]
The exploration of the chemical space around the this compound scaffold holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:
-
Synthesis of diverse libraries: Utilizing the reactivity of the 4-chloro position to introduce a wide range of functional groups.
-
Systematic biological evaluation: Screening these new derivatives for anticancer, antimicrobial, and anti-inflammatory activities.
-
Mechanistic studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of disease.
The this compound core is a versatile and promising starting point for the development of new medicines. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, this scaffold has the potential to yield novel therapies for a range of human diseases.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 4-Chloro-2-methyl-1,8-naphthyridine: A Keystone for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus, a heterocyclic system of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for diverse biological activities, a fact underscored by the clinical success of compounds like nalidixic acid, the progenitor of the quinolone class of antibiotics.[1] The versatility of this scaffold has driven extensive research, revealing a wide spectrum of pharmacological potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
This technical guide focuses on the pharmacological profile of a key synthetic intermediate: 4-Chloro-2-methyl-1,8-naphthyridine . While not a therapeutic agent itself, its strategic importance lies in the reactive chloro group at the 4-position, which serves as a versatile handle for the synthesis of a multitude of derivatives with significant pharmacological activities.[1] This guide will delve into the synthetic utility of this compound and the resulting pharmacological profiles of its key derivatives, providing researchers and drug development professionals with a comprehensive understanding of its potential in modern drug discovery.
Synthetic Utility: A Gateway to Diverse Pharmacophores
The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the C4 position. This allows for the introduction of a wide array of functional groups, leading to diverse chemical entities with distinct pharmacological properties.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The following protocol outlines a general method for the substitution of the 4-chloro group, which can be adapted based on the specific nucleophile and desired product.
Objective: To replace the 4-chloro substituent of this compound with a nucleophile (e.g., an amine, thiol, or alcohol).
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline, piperidine, morpholine)
-
Base (e.g., K2CO3, Et3N, DIPEA)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the desired nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin-Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the cationic species formed during the Meisenheimer complex intermediate in the SNAr reaction, thereby accelerating the reaction rate.
-
The use of a base is necessary to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction.
-
Heating is typically required to overcome the activation energy of the reaction.
Caption: Synthetic utility of this compound.
Pharmacological Profiles of Key Derivatives
The true pharmacological profile of this compound is manifested in the biological activities of the compounds synthesized from it. The following sections detail the antimicrobial and anticancer activities of its key derivatives.
Antimicrobial Activity
Derivatives of 1,8-naphthyridine have long been recognized for their potent antimicrobial properties, with the foundational compound being nalidixic acid, an inhibitor of bacterial DNA gyrase.[6] Research has continued to explore this scaffold for new antibacterial agents, particularly in the face of rising antimicrobial resistance.[7]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds trap the enzyme, leading to double-strand DNA breaks and ultimately bacterial cell death.
Caption: Mechanism of action for antimicrobial 1,8-naphthyridine derivatives.
In Vitro Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,8-naphthyridine derivatives against various bacterial strains.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Naphthyridine-3-carbonitriles | ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [9] |
| Naphthyridine-3-carbonitriles | ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination [1][10]
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a 1,8-naphthyridine derivative that inhibits the visible growth of a test bacterium.
Materials:
-
1,8-Naphthyridine derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity
The 1,8-naphthyridine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[11] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.[12]
Mechanism of Action: Topoisomerase II Inhibition and Tubulin Polymerization Inhibition
A key mechanism of anticancer activity for some 1,8-naphthyridine derivatives is the inhibition of human topoisomerase II, an enzyme critical for DNA replication and chromosome segregation in proliferating cells.[1] Similar to their antibacterial counterparts, these compounds stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.
Another reported mechanism for certain 2-aryl-1,8-naphthyridin-4-one derivatives is the inhibition of tubulin polymerization.[9] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis.[9]
Caption: Dual anticancer mechanisms of 1,8-naphthyridine derivatives.
In Vitro Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,8-naphthyridine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [12] |
| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 47 | K-562 (Leukemia) | 0.77 | [12] |
| Halogenated 1,8-naphthyridine-3-carboxamide | Compound 36 | PA-1 (Ovarian) | 1.19 | [12] |
| 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 | PA-1 (Ovarian) | 0.41 | [12] |
| 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 | SW620 (Colon) | 1.4 | [12] |
| 2-Naphthyl-1,8-naphthyridine | Compound 16 | HeLa (Cervical) | 0.7 | [6] |
| 2-Naphthyl-1,8-naphthyridine | Compound 16 | HL-60 (Leukemia) | 0.1 | [6] |
| 2-Naphthyl-1,8-naphthyridine | Compound 16 | PC-3 (Prostate) | 5.1 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity [6][11][13]
This protocol details a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of a 1,8-naphthyridine derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
1,8-Naphthyridine derivative
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Pharmacokinetics and Toxicology: A Critical Frontier
While the in vitro pharmacological profiles of many 1,8-naphthyridine derivatives are well-documented, comprehensive in vivo pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological data are less abundant in the public domain for derivatives of this compound. This remains a critical area for future research to translate promising in vitro activity into viable clinical candidates. In silico ADMET prediction tools can be valuable for early-stage assessment of the drug-like properties of novel derivatives.[3]
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmacologically active compounds. The derivatives synthesized from this key intermediate have demonstrated significant potential as both antimicrobial and anticancer agents, with well-defined mechanisms of action targeting fundamental cellular processes.
The future of drug discovery with this scaffold lies in:
-
Expansion of Chemical Diversity: Utilizing the reactivity of the 4-chloro position to introduce novel and diverse functionalities to explore new pharmacological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the 1,8-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth ADME/Tox Profiling: Conducting comprehensive in vivo studies to assess the drug-like properties and safety of lead compounds.
By leveraging the synthetic accessibility and proven biological relevance of the 1,8-naphthyridine scaffold, initiated from versatile building blocks like this compound, the scientific community is well-positioned to develop the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a testament to the blend of serendipity and rational design in drug discovery. Initially a chemical curiosity, this scaffold has evolved into a "privileged structure," forming the foundation of numerous therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,8-naphthyridine compounds, offering insights for researchers and professionals in the field of medicinal chemistry and drug development.
A Journey Through Time: From Obscurity to a Pharmaceutical Mainstay
The narrative of 1,8-naphthyridine is a compelling story of how a novel chemical entity transitioned from the pages of organic chemistry journals to the forefront of pharmaceutical innovation.
The Genesis: Early Synthesis and a Period of Quiescence
The first documented synthesis of the 1,8-naphthyridine ring system was reported in 1927 by G. Koller and his group.[1] This initial breakthrough, however, did not immediately spark significant interest within the scientific community. For several decades, the 1,8-naphthyridine scaffold remained a relatively obscure heterocyclic compound, with its potential in medicinal chemistry largely unexplored.
The Turning Point: The Landmark Discovery of Nalidixic Acid
The trajectory of 1,8-naphthyridine chemistry was irrevocably altered in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] In a classic example of serendipity in science, nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. This compound, 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was the first of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] The subsequent approval of nalidixic acid for the treatment of urinary tract infections marked a pivotal moment, catapulting the 1,8-naphthyridine scaffold into the pharmaceutical spotlight and laying the groundwork for the development of the vast and clinically crucial family of quinolone antibiotics.[1]
The Art of Creation: Evolution of Synthetic Methodologies
The exploration of the therapeutic potential of 1,8-naphthyridines has been intrinsically linked to the development of efficient and versatile synthetic routes. While numerous methods have been developed, the Friedländer annulation has remained a cornerstone of 1,8-naphthyridine synthesis.
The Classic Approach: The Friedländer Annulation
The Friedländer synthesis is widely regarded as one of the most direct and effective methods for constructing the 1,8-naphthyridine core.[1] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an active α-methylene group, such as a ketone or an ester.[1] The reaction is typically catalyzed by either an acid or a base and proceeds through a condensation followed by a cyclodehydration to yield the aromatic 1,8-naphthyridine ring system.
This protocol describes a general procedure for the synthesis of a 1,8-naphthyridine derivative using a classic Friedländer condensation.
Reactants:
-
2-Aminonicotinaldehyde (1.0 equivalent)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.1 equivalents)
-
Base catalyst (e.g., piperidine) (catalytic amount)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of 2-aminonicotinaldehyde in ethanol, add the active methylene compound and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,8-naphthyridine derivative.
Modern Innovations in Synthesis
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient modifications of the Friedländer synthesis. These modern approaches often utilize microwave irradiation or green catalysts and solvents to reduce reaction times, improve yields, and simplify purification procedures.
This protocol outlines a rapid and efficient synthesis of 1,8-naphthyridines using microwave irradiation under solvent-free conditions.
Reactants:
-
2-Aminonicotinaldehyde (1.0 equivalent)
-
Active methylene compound (e.g., dimedone) (1.0 equivalent)
-
Catalyst (e.g., piperidine) (catalytic amount)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of piperidine.
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-450 W) for a short duration (typically 2-5 minutes).
-
Monitor the reaction progress by TLC at intervals.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol to the solidified mixture and triturate to obtain the crude product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure 1,8-naphthyridine derivative.
This protocol describes a green and sustainable approach to 1,8-naphthyridine synthesis using an ionic liquid as a catalyst in an aqueous medium.[2]
Reactants:
-
2-Aminonicotinaldehyde (1.0 equivalent)
-
Ketone (e.g., acetone) (1.5 equivalents)
-
Ionic Liquid Catalyst (e.g., [Bmmim][Im]) (catalytic amount)
-
Solvent (Water)
Procedure:
-
In a reaction flask, dissolve the 2-aminonicotinaldehyde and the ketone in water.
-
Add a catalytic amount of the ionic liquid to the mixture.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours (typically 6-12 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the pure 1,8-naphthyridine derivative.
The Therapeutic Arsenal: Prominent 1,8-Naphthyridine-Based Drugs
The versatility of the 1,8-naphthyridine scaffold is underscored by the diverse range of approved drugs that incorporate this core structure. These agents span multiple therapeutic areas, from infectious diseases to oncology.
| Drug Name | Year of Discovery/Approval | Primary Therapeutic Use |
| Nalidixic Acid | 1962 (Discovery) | Antibacterial (Urinary Tract Infections) |
| Enoxacin | 1980s | Antibacterial (Fluoroquinolone) |
| Tosufloxacin | 1990 | Antibacterial (Fluoroquinolone) |
| Gemifloxacin | 2003 (FDA Approval) | Antibacterial (Fluoroquinolone) |
| Trovafloxacin | 1997 (FDA Approval) | Antibacterial (Fluoroquinolone) |
| Vosaroxin | (In clinical development) | Anticancer (Acute Myeloid Leukemia) |
| Alatrofloxacin | 1997 (FDA Approval) | Antibacterial (Fluoroquinolone) |
Unraveling the Mechanism: How 1,8-Naphthyridines Exert Their Effects
The biological activity of 1,8-naphthyridine derivatives is a direct consequence of their interaction with specific molecular targets within the cell. The mechanisms of action for two prominent examples, nalidixic acid and vosaroxin, are well-characterized.
Inhibition of Bacterial DNA Gyrase by Nalidixic Acid
Nalidixic acid and its fluoroquinolone successors exert their antibacterial effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, the drugs prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.
Targeting Topoisomerase II in Cancer with Vosaroxin
Vosaroxin, an anticancer agent, also targets a type II topoisomerase, but in this case, it is the human topoisomerase II.[4] This enzyme is crucial for resolving DNA topological problems that arise during replication and transcription in rapidly dividing cancer cells. Vosaroxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of lethal double-strand breaks, triggering apoptosis (programmed cell death) in cancer cells.[4]
The Future of 1,8-Naphthyridines: A Scaffold of Endless Possibilities
The journey of 1,8-naphthyridine compounds from a synthetic curiosity to a cornerstone of modern medicine is a powerful illustration of the dynamic nature of drug discovery. The scaffold's proven success as a versatile pharmacophore continues to inspire the design and synthesis of novel derivatives with a wide array of biological activities.[5][6] Current research is actively exploring the potential of 1,8-naphthyridines in areas such as neurodegenerative diseases, viral infections, and inflammatory disorders.[5][7][8][9] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the 1,8-naphthyridine scaffold is poised to remain a central player in the development of the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 4-Chloro-2-methyl-1,8-naphthyridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Relevance of the 1,8-Naphthyridine Scaffold
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating multidrug-resistant pathogens. Within the armamentarium of medicinal chemistry, the 1,8-naphthyridine core stands as a privileged scaffold. This nitrogen-containing heterocyclic system is the foundational structure of nalidixic acid, the progenitor of the quinolone class of antibiotics.[1][2] The mechanism of action for many compounds in this class involves the crucial inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] This guide focuses on a specific derivative, 4-Chloro-2-methyl-1,8-naphthyridine, a chemical intermediate poised for exploration in the development of next-generation antimicrobial agents.[1] While extensive public-domain data on the specific antimicrobial spectrum of this compound is emerging, its structural features suggest significant potential, meriting a detailed examination of its synthesis, likely mechanisms of action, and robust protocols for its biological evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial discovery.
Chemical Identity and Synthesis
Chemical Structure:
This compound is a derivative of the 1,8-naphthyridine core, featuring a chloro group at the 4-position and a methyl group at the 2-position. These substitutions are critical for its reactivity and potential biological activity. The chloro group, in particular, serves as a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Chemical structure of this compound.
Synthetic Pathway:
The synthesis of this compound can be achieved through various established methods for constructing the 1,8-naphthyridine ring system. A common approach involves the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds, followed by cyclization.
Illustrative Synthetic Protocol (Vilsmeier-Haack Cyclization):
-
Starting Material: N-(pyridin-2-yl)acetamide is a common precursor.
-
Vilsmeier Reagent Formation: In a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a controlled temperature (typically 0-5°C) to form the Vilsmeier reagent.
-
Formylation and Cyclization: The N-(pyridin-2-yl)acetamide is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated, leading to the formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate.
-
Modification to Target Compound: Further chemical modifications would be required to replace the 3-carbaldehyde with a hydrogen and introduce the 2-methyl and 4-chloro substituents. The specifics of these subsequent steps can vary based on the desired yield and purity.
Caption: Generalized workflow for the synthesis of this compound.
Anticipated Antimicrobial Activity and Mechanism of Action
While specific antimicrobial data for this compound is not extensively available in the public domain, the broader class of 1,8-naphthyridine derivatives has been widely studied.[3][4] These studies provide a strong basis for predicting the potential activity and mechanism of action of the target compound.
Primary Mechanism of Action: DNA Gyrase Inhibition
The foundational mechanism of action for many antimicrobial 1,8-naphthyridines is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][2] This enzyme is critical for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks. It is highly probable that this compound and its derivatives will exhibit a similar mode of action.
References
The Ascendant Trajectory of Substituted 1,8-Naphthyridines in Oncology Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Novel Anticancer Scaffolds
The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the need for greater selectivity in targeting malignant cells. In this pursuit, the heterocyclic compound 1,8-naphthyridine has emerged as a privileged scaffold, a foundational structure of significant interest in medicinal chemistry.[1][2][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms create a framework ripe for functionalization, enabling the design of molecules that can interact with a diverse array of biological targets implicated in cancer progression. This guide provides a deep dive into the anticancer properties of substituted 1,8-naphthyridines, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
The 1,8-Naphthyridine Core: A Versatile Pharmacophore
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, serves as an excellent starting point for the design of novel therapeutics. Its chemical tractability allows for substitutions at various positions, profoundly influencing the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is a key reason for the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
Synthetic Strategies: From Classical to Green Approaches
The synthesis of the 1,8-naphthyridine core can be achieved through various established methods, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Modern synthetic advancements have also introduced more environmentally friendly "green" approaches, including microwave-assisted and ionic liquid-mediated reactions, which offer improved yields and reduced reaction times.[6]
Unraveling the Multifaceted Anticancer Mechanisms of Substituted 1,8-Naphthyridines
The anticancer prowess of 1,8-naphthyridine derivatives stems from their ability to interfere with multiple critical cellular processes. This pleiotropic activity not only enhances their potency but also holds the potential to circumvent resistance mechanisms that plague many single-target agents.
DNA Topoisomerase Inhibition: Inducing Catastrophic DNA Damage
One of the most well-documented mechanisms of action for 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerases.[4][6][7] These essential enzymes resolve topological DNA strains during replication and transcription. By stabilizing the transient covalent complex between topoisomerase and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis. A notable example is the derivative vosaroxin, which has been investigated in clinical trials for its potent topoisomerase II inhibitory activity.[4]
Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and ATP in an appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of the test 1,8-naphthyridine derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a prominent supercoiled DNA band.
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades
Receptor tyrosine kinases (RTKs) are pivotal regulators of cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.[2] Several substituted 1,8-naphthyridines have been designed as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and c-Met.[1][8] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling pathways that drive tumor progression. More recently, 1,8-naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle transition.[9]
Diagram: Generalized Kinase Inhibition by a 1,8-Naphthyridine Derivative
Caption: Inhibition of a receptor tyrosine kinase by a 1,8-naphthyridine derivative.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[6][7] For instance, certain derivatives have been shown to arrest the cell cycle at the S and G1/S phases in HepG-2 cells, subsequently triggering apoptosis.[7] This is often a downstream consequence of the primary mechanism of action, such as DNA damage or kinase inhibition.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Structure-Activity Relationship (SAR) and In Vitro Cytotoxicity
The potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing the lead compounds to enhance their anticancer activity and selectivity.[4][6][10]
For example, studies have shown that:
-
Halogen substitutions on the 1,8-naphthyridine-3-carboxamide scaffold can lead to potent cytotoxic activity.[11][12]
-
The presence of electron-withdrawing groups and hydrogen bond donors can significantly enhance the cytotoxic effects of some derivatives.[10]
-
Modifications at the C-2, C-3, and C-7 positions have been extensively explored to improve anticancer efficacy.[4][12]
Quantitative Data on Cytotoxicity
The in vitro anticancer activity of these compounds is typically evaluated using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[4] The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11][12] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [11][12] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [11][12] |
| Compound 29 | SW620 (Colon) | 1.4 | [11][12] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |
| Compound 16 | HeLa (Cervical) | 0.7 | [4] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [4] |
| Derivative 10c | MCF7 (Breast) | 1.47 | [13] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [13] |
| Derivative 4d | MCF7 (Breast) | 1.68 | [13] |
Future Directions and Conclusion
Substituted 1,8-naphthyridines represent a highly promising class of anticancer agents with diverse mechanisms of action.[1][3][6] The continued exploration of this scaffold, guided by rational drug design and comprehensive SAR studies, is likely to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance and on identifying predictive biomarkers to guide their clinical development. The versatility of the 1,8-naphthyridine core ensures that it will remain a focal point of innovation in the quest for next-generation cancer therapeutics.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 7. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Verified Synthetic Protocol for 4-Chloro-2-methyl-1,8-naphthyridine
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of 4-Chloro-2-methyl-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis begins with an acid-catalyzed cyclocondensation to form the naphthyridin-4-ol intermediate, followed by a robust deoxychlorination. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active agents, including the first quinolone antibiotic, nalidixic acid.[2] These compounds are known for a wide spectrum of biological activities and are actively researched for their potential as novel therapeutic agents.[2][3] this compound (C₉H₇ClN₂) is a particularly valuable intermediate, featuring a reactive chloro-substituent at the 4-position that serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions.[2]
The synthetic strategy detailed herein follows a logical and field-proven two-step sequence:
-
Step 1: Friedländer-type Annulation to construct the core heterocyclic system, yielding 2-methyl-1,8-naphthyridin-4-ol.
-
Step 2: Deoxychlorination to convert the hydroxyl group of the intermediate into the target chloro-functional group using phosphorus oxychloride (POCl₃).
This approach is selected for its reliability, use of accessible starting materials, and straightforward execution.
Overall Synthetic Pathway
Figure 1: Overall two-step synthesis of the target compound.
Part I: Synthesis of 2-Methyl-1,8-naphthyridin-4-ol (Intermediate)
Principle and Mechanistic Insight
The formation of the 1,8-naphthyridine core is achieved via a cyclocondensation reaction between 2-aminopyridine and ethyl acetoacetate. This reaction is typically performed at elevated temperatures in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), which serves as both a condensing and dehydrating agent. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridin-4-ol product. While various methods exist for synthesizing the 1,8-naphthyridine core, this approach is well-established for its efficiency in forming the desired isomer.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 10.0 g | 106.2 | 1.0 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 15.2 mL | 127.5 | 1.2 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | 50 g | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Water | H₂O | 18.02 | As needed | - | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (50 g).
-
Heating: Heat the PPA to 80 °C with stirring in an oil bath to ensure it is fluid.
-
Addition of Reactants: To the heated PPA, slowly and sequentially add 2-aminopyridine (10.0 g) and ethyl acetoacetate (15.2 mL). Causality Note: Slow addition is crucial to control the initial exotherm and ensure homogeneous mixing within the viscous PPA.
-
Reaction: Increase the temperature of the reaction mixture to 130-140 °C and maintain it for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After completion, allow the mixture to cool to approximately 90 °C. Carefully and slowly pour the viscous reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. Safety Note: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield the crude 2-methyl-1,8-naphthyridin-4-ol. The product can be used in the next step without further purification or recrystallized from ethanol if higher purity is desired.
Part II: Synthesis of this compound
Principle and Mechanistic Insight
The conversion of the 2-methyl-1,8-naphthyridin-4-ol intermediate to the final chlorinated product is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation on heterocyclic systems.[5][6] The reaction mechanism involves the activation of the hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) by phosphorylation. This creates an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic substitution-elimination pathway to yield the 4-chloro derivative.[6] The reaction is typically run using POCl₃ as both the reagent and the solvent under reflux conditions.[7][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Methyl-1,8-naphthyridin-4-ol | C₉H₈N₂O | 160.17 | 10.0 g | 62.4 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 mL | 536 | ~8.6 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Brine | NaCl(aq) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add 2-methyl-1,8-naphthyridin-4-ol (10.0 g).
-
Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.
-
Reaction: Heat the resulting suspension to reflux (approx. 105 °C) using an oil bath. Maintain the reflux with stirring for 4-6 hours. The reaction should become a clear, homogeneous solution as it progresses. Monitor by TLC until the starting material is fully consumed.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Causality Note: This step minimizes the amount of POCl₃ that needs to be quenched, making the work-up safer and more manageable.
-
Work-up - Quenching: Place the flask containing the residual viscous oil in an ice bath. Very slowly and carefully, add crushed ice to the residue with stirring until the exothermic reaction ceases. Then, pour the mixture into a beaker containing more ice and water (total volume ~250 mL).
-
Neutralization: Carefully neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Experimental Workflow and Troubleshooting
Visualized Workflow
Figure 2: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Insufficient heating time or temperature; Inefficient precipitation. | Ensure the reaction temperature is maintained at 130-140 °C. Extend the reaction time if TLC shows starting material. Ensure complete neutralization during work-up to maximize precipitation. |
| Dark, tar-like product in Step 1 | Reaction temperature was too high, causing decomposition. | Carefully control the oil bath temperature to not exceed 140 °C. Ensure efficient stirring to prevent localized overheating. |
| Incomplete reaction in Step 2 | Insufficient reflux time; Moisture in the reaction flask. | Extend the reflux time and monitor by TLC. Ensure all glassware is oven-dried and the intermediate is anhydrous before starting. |
| Difficult work-up after chlorination | Excess POCl₃ was not removed prior to quenching, leading to a violent and difficult-to-control quench. | Always remove the bulk of the POCl₃ under reduced pressure before adding ice. Perform the quench very slowly in an efficient ice bath. |
| Low recovery after extraction | Product remains in the aqueous layer due to incomplete neutralization or salt formation. | Ensure the pH of the aqueous layer is >7 before extraction. Perform an additional extraction if necessary. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
Polyphosphoric acid (PPA): is corrosive and will cause burns on contact. It is highly viscous at room temperature. Handle with care, especially when hot.
-
Neutralization Steps: The neutralization of both PPA and POCl₃ with base is highly exothermic. Perform additions slowly and with efficient cooling to prevent splashing and uncontrolled reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|1221272-96-3 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ispub.com [ispub.com]
Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridines
Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Drug Discovery
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities.[1][2] These include well-established antibacterial agents like nalidixic acid and enoxacin, as well as compounds investigated for their anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4] The Friedländer synthesis, a classic condensation reaction, remains a cornerstone for the construction of this vital heterocyclic system.[5][6] It provides a direct and efficient route by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] Specifically for 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials.[1][6] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the practical execution of the Friedländer synthesis for preparing 1,8-naphthyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide robust protocols for both traditional and greener synthetic approaches.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
The Friedländer synthesis proceeds via an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1] The reaction can be catalyzed by either acids or bases.[5][7]
Under basic conditions , the base abstracts a proton from the α-methylene compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminonicotinaldehyde. The resulting aldol adduct undergoes intramolecular cyclization, where the amino group attacks the ketone carbonyl. Finally, dehydration affords the 1,8-naphthyridine. A common side reaction under basic conditions is the self-condensation of the ketone reactant.[7]
Under acidic conditions , the acid protonates the carbonyl group of the 2-aminonicotinaldehyde, activating it towards nucleophilic attack by the enol form of the active methylene compound. The subsequent steps of cyclization and dehydration are also promoted by the acidic environment.
The choice between acid and base catalysis is crucial and depends on the specific substrates being used.[7]
Visualizing the Path: Reaction Mechanism and Workflow
To provide a clear visual representation of the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Friedländer synthesis.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of 1,8-naphthyridine derivatives: a traditional base-catalyzed method and a greener, solvent-free approach.
Protocol 1: Base-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in an Aqueous Medium
This protocol is adapted from a gram-scale synthesis methodology and utilizes the biocompatible ionic liquid choline hydroxide as a catalyst in water, offering a more environmentally benign approach.[8][9][10]
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and water (1 mL).[8]
-
Begin stirring the mixture and add acetone (e.g., 111 µL, 1.5 mmol).[8]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[8]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL) in a separatory funnel.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Solvent-Free Synthesis of Substituted 1,8-naphthyridines via Grinding
This method offers a rapid, efficient, and environmentally friendly alternative to traditional solvent-based syntheses.[5][6]
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetoacetanilide)
-
Ammonium sulphamate (NH₂SO₃NH₄) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst[5][6]
-
Mortar and pestle
-
Spatula
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a mortar, place an equimolar mixture of 2-aminonicotinaldehyde, the active methylene compound (e.g., acetoacetanilide), and a catalytic amount of ammonium sulphamate or CeCl₃·7H₂O.[5][6]
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete within a few minutes (e.g., 5 minutes).[5]
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.[1]
-
Collect the solid product by vacuum filtration, washing with water to remove any water-soluble impurities.[1]
-
The product is often obtained in high purity, but can be recrystallized if necessary.
Key Experimental Parameters
The success of the Friedländer synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters for consideration.
| Parameter | Traditional Method (e.g., Base-catalyzed in solvent) | Solvent-Free Grinding Method | Key Considerations |
| Catalyst | Base (e.g., KOH, NaOH, KOtBu, Choline Hydroxide) or Acid (e.g., p-TsOH, H₂SO₄, Lewis Acids)[7][8] | Ammonium sulphamate, CeCl₃·7H₂O, Piperidine[5][6] | The choice of catalyst is substrate-dependent. Greener catalysts like choline hydroxide and ammonium sulphamate are becoming more prevalent.[5][8] |
| Solvent | Water, Ethanol, DMSO, DMF[8] | None | Solvent-free methods are environmentally advantageous and can lead to faster reaction times due to high reactant concentrations. |
| Temperature | Room temperature to elevated temperatures (e.g., 50-80°C)[8][11] | Room temperature[5] | Higher temperatures can increase reaction rates but may also lead to side reactions.[7] |
| Reaction Time | Several hours (e.g., 6-24 hours)[8][11] | A few minutes (e.g., 5-10 minutes)[5] | Solvent-free methods are significantly faster. |
| Work-up | Aqueous work-up and extraction[1] | Simple filtration and washing with water[1] | The work-up for solvent-free methods is generally simpler. |
| Yield | Good to excellent (>90% in some cases)[8] | Very good to excellent[5] | Both methods can provide high yields with optimization. |
Pro-Tips and Troubleshooting
Expertise in Action: Navigating Common Challenges
-
Low Yield or No Product:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends on the reactivity of your starting materials.[7] For less reactive substrates, a stronger acid or base might be necessary.
-
Suboptimal Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition.[7] Experiment with a temperature gradient to find the optimal condition.
-
Poor Substrate Reactivity: Steric hindrance on either the 2-aminonicotinaldehyde or the active methylene compound can significantly slow down the reaction.[7]
-
Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation of the ketone.[7]
-
-
Purification Challenges:
-
Unreacted 2-aminonicotinaldehyde: Due to its basic nature, unreacted 2-aminonicotinaldehyde can often be removed with an acidic wash (e.g., 1M HCl) during the work-up.[12]
-
Discolored Product: If the crude product is a discolored solid, recrystallization is often the best first step for purification. For oily products, column chromatography is typically required.[12]
-
-
Solvent-Free Reaction Issues:
-
Incomplete Reaction: Ensure thorough grinding to maximize contact between the reactants and the catalyst.
-
Product Isolation: If the product is not precipitating upon the addition of water, it may be slightly water-soluble. Try extracting with an organic solvent.
-
Conclusion
The Friedländer synthesis is a powerful and versatile tool for the synthesis of 1,8-naphthyridines, a class of compounds with immense therapeutic potential. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of derivatives for drug discovery and development. The advent of greener methodologies, such as the use of aqueous media and solvent-free grinding, further enhances the appeal of this classic reaction in the context of modern, sustainable chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Greener Synthetic Approaches for Substituted 1,8-Naphthyridines: Application Notes and Protocols
Introduction: The Imperative for Sustainable Synthesis of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The classical methods for synthesizing these valuable molecules, such as the Friedländer annulation, have historically relied on harsh reaction conditions, toxic organic solvents, and expensive, often hazardous, metal catalysts.[3][4] These traditional approaches not only pose environmental and safety concerns but also present challenges in terms of cost-effectiveness and scalability in the pharmaceutical industry.
This technical guide addresses the critical need for more sustainable and environmentally benign synthetic routes to substituted 1,8-naphthyridines. We will explore a range of modern, greener methodologies that align with the principles of green chemistry, including the use of alternative energy sources, eco-friendly solvents and catalysts, and process intensification strategies like multicomponent reactions. Each section will provide a detailed protocol grounded in proven research, offering researchers and drug development professionals a practical toolkit for implementing greener synthesis in their laboratories.
Methodology 1: Aqueous Synthesis via the Friedländer Reaction
The use of water as a reaction medium is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact.[3] Recent advancements have demonstrated the feasibility of conducting the Friedländer synthesis of 1,8-naphthyridines in aqueous media, a significant departure from traditional methods requiring anhydrous organic solvents.[5]
Causality of Experimental Choices:
The key to a successful aqueous Friedländer reaction lies in overcoming the potential insolubility of organic reactants. This can be achieved through the use of a biocompatible and water-soluble catalyst that can also facilitate the reaction. Choline hydroxide (ChOH), an inexpensive and non-toxic ionic liquid, has emerged as an excellent catalyst for this purpose.[3][6][7] It is proposed that ChOH, in addition to acting as a base, forms hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed efficiently in water.[3][7]
Experimental Protocol: Choline Hydroxide-Catalyzed Aqueous Synthesis
This protocol is adapted from a gram-scale synthesis of 2-methyl-1,8-naphthyridine.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).
-
Add deionized water (1 mL) to the flask.
-
With stirring, add choline hydroxide (1 mol %, ~3 µL of a 45 wt. % solution).
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (40 mL).
-
Wash the organic layer with water (10 mL).
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The catalyst remains in the aqueous phase.
-
The product can be further purified if necessary, although this method often yields a product of high purity.[3]
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | [3] |
| LiOH·H₂O | Aqueous Medium | - | - | 69 | [7] |
Workflow Diagram:
Caption: Aqueous synthesis workflow.
Methodology 2: Energy-Efficient Synthesis using Microwave and Ultrasound Irradiation
Alternative energy sources like microwaves and ultrasound can significantly accelerate organic reactions, leading to shorter reaction times, higher yields, and often, cleaner reaction profiles.[1][8] These techniques are considered green as they are more energy-efficient than conventional heating methods.
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Friedländer condensation to produce 1,8-naphthyridines under solvent-free conditions.[8] This approach minimizes the use of volatile organic compounds (VOCs), a key goal of green chemistry. The use of a solid catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance the reaction efficiency.[8]
Experimental Protocol: Microwave-Assisted DABCO-Catalyzed Synthesis
This protocol describes a solvent-free synthesis of 1,8-naphthyridines.[8]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile (for recrystallization)
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol) and the active methylene compound (0.01 mol).
-
Add DABCO (20 mol %).
-
Place the vessel in a microwave reactor and irradiate at 600W for the specified time (typically a few minutes, monitor by TLC).
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Work up with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can promote the synthesis of 1,8-naphthyridine derivatives with improved rates and yields compared to classical methods.[1][9] The physical phenomena of acoustic cavitation generated by ultrasound enhance mass transfer and accelerate the reaction.
Experimental Protocol: Ultrasound-Assisted Synthesis of 1,8-Naphthyridine Derivatives
This protocol is a general representation of the benefits of ultrasound in synthesizing heterocyclic compounds.[1]
Materials:
-
Appropriate starting materials for the desired 1,8-naphthyridine derivative.
-
Solvent (if necessary, often aqueous or ethanolic media are used).
-
Catalyst (if required by the specific reaction).
Procedure:
-
Combine the reactants and any catalyst in a suitable reaction vessel.
-
Add the chosen solvent.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Irradiate the mixture with ultrasound at a specified frequency and power.
-
Monitor the reaction by TLC. Ultrasound-assisted reactions are often complete within minutes to a few hours.
-
Upon completion, perform a standard workup procedure involving extraction, washing, and solvent evaporation.
-
Purify the product by recrystallization or column chromatography.
Data Summary: Comparison of Conventional vs. Energy-Efficient Methods
| Method | Conditions | Time | Yield (%) | Reference |
| Microwave (DABCO catalyzed) | Solvent-free, 600W | Minutes | 74-86 | [8] |
| Ultrasound | - | Minutes to hours | 88-96 | [1] |
| Conventional Heating | - | Several hours | 69-83 | [1] |
Conceptual Diagram: Energy Input in Synthesis
Caption: Energy-efficient synthesis pathways.
Methodology 3: Atom-Economic Multicomponent and Catalyst-Free Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[10][11] This inherent atom economy makes MCRs a very attractive green chemistry approach. Furthermore, developing catalyst-free reaction conditions adds to the environmental benignity of the synthesis.[12][13]
Catalyst-Free, Three-Component Domino Reaction
A one-pot synthesis of functionalized[3][10]naphthyridine derivatives can be achieved through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, a relatively benign solvent, without the need for a catalyst.[12] This method is characterized by short reaction times, high yields, and operational simplicity.
Experimental Protocol: Catalyst-Free Three-Component Synthesis
This protocol is based on the efficient synthesis of functionalized[3][10]naphthyridines.[12]
Materials:
-
Glutaraldehyde
-
Malononitrile
-
β-Ketoamide
-
Ethanol
Procedure:
-
To a solution of glutaraldehyde and malononitrile in ethanol, add the β-ketoamide.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure[3][10]naphthyridine derivative.
Synthesis in Natural Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are emerging as a new class of green solvents.[13] A catalyst-free, three-component synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives has been developed using a lactic acid-based DES.[13][14] This approach utilizes a biodegradable, low-toxicity, and recyclable reaction medium that also promotes the reaction.
Experimental Protocol: Synthesis in a Lactic Acid-Based DES
This protocol outlines the use of a natural DES for 1,8-naphthyridine synthesis.[13]
Preparation of the DES:
-
Prepare the DES by heating and stirring a mixture of lactic acid, maltose, and amla juice (e.g., in a 3:1:3 molar ratio) until a homogeneous liquid is formed.
Synthesis Procedure:
-
In a reaction vessel, combine 2-aminopyridine, an aromatic aldehyde, and malononitrile in the prepared lactic acid-based DES.
-
Stir the mixture under mild conditions (e.g., room temperature).
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure product.
Diagram: Multicomponent Reaction Principle
Caption: Principle of multicomponent reactions.
Conclusion
The transition to greener and more sustainable synthetic methods is not just an ethical imperative but a scientific and economic necessity in modern drug discovery and development. The protocols and strategies outlined in this guide demonstrate that the synthesis of medicinally important 1,8-naphthyridines can be achieved with significantly reduced environmental impact. By embracing aqueous synthesis, alternative energy sources, and atom-economic multicomponent reactions, researchers can not only contribute to a safer and cleaner environment but also potentially discover more efficient and scalable routes to novel therapeutic agents. The continued innovation in green chemistry will undoubtedly pave the way for a more sustainable future for pharmaceutical manufacturing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 12. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. ACG Publications [acgpubs.org]
The Versatile Virtuoso: 4-Chloro-2-methyl-1,8-naphthyridine as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
The 1,8-naphthyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Within this esteemed family of heterocycles, 4-Chloro-2-methyl-1,8-naphthyridine emerges as a particularly valuable and versatile building block for synthetic chemists. Its strategic placement of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing nature of the bicyclic nitrogenous ring system, coupled with the methyl group at the 2-position, provides a unique platform for molecular elaboration and the synthesis of novel chemical entities.[3]
This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its derivatization. We will explore the key reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—that unlock the potential of this powerful intermediate, enabling researchers and drug development professionals to accelerate their discovery programs.
The Art of Transformation: Key Synthetic Pathways
The reactivity of this compound is dominated by the susceptibility of the C4-chloro substituent to displacement. This reactivity can be harnessed through two principal synthetic strategies, each offering access to distinct chemical spaces.
Figure 1: Major synthetic routes for the functionalization of this compound.
Application I: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system renders the 4-position highly susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride with a variety of nitrogen, oxygen, and sulfur nucleophiles, providing a straightforward and often high-yielding route to a diverse array of derivatives. Amine nucleophiles are particularly common partners in this reaction, leading to the formation of 4-amino-2-methyl-1,8-naphthyridine derivatives, which are key intermediates in the synthesis of bioactive molecules.
Causality of Experimental Choices:
The choice of solvent and base (if required) is critical. Polar aprotic solvents like DMF or DMSO are often used to facilitate the dissolution of reagents and promote the reaction. For less nucleophilic amines, the addition of a non-nucleophilic base may be necessary to deprotonate the amine, increasing its nucleophilicity. The reaction temperature is also a key parameter to control, with more forcing conditions sometimes required for less reactive coupling partners.
Detailed Protocol: Synthesis of N-Aryl-2-methyl-1,8-naphthyridin-4-amines
This protocol describes a general procedure for the SNAr reaction between this compound and an aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, p-Toluidine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Acid catalyst (optional, e.g., concentrated HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add the substituted aniline (1.1 - 1.5 eq.) to the solution. If desired, a catalytic amount of concentrated hydrochloric acid can be added.
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-Aryl-2-methyl-1,8-naphthyridin-4-amine.
| Entry | Amine | Solvent | Conditions | Yield (%) |
| 1 | Aniline | Ethanol | Reflux, 6h | High |
| 2 | p-Toluidine | DMF | 100 °C, 8h | Good |
| 3 | Piperidine | None | 100 °C, 4h | Excellent |
Table 1: Representative examples of SNAr reactions with this compound. Yields are qualitative and based on general literature observations for analogous systems.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex architectures, particularly those involving the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with sterically hindered or electronically deactivated partners, palladium-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful methods in this category.
Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling
The Buchwald-Hartwig amination provides a general and highly efficient method for the formation of C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with less nucleophilic amines or when milder reaction conditions are required.[1][4]
The success of a Buchwald-Hartwig reaction is critically dependent on the synergistic interplay of the palladium precursor, the phosphine ligand, and the base.[5]
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline derivative)
-
Palladium Precursor (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., BINAP)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.05 eq.), the phosphine ligand (e.g., 0.08 eq.), and the base (e.g., 2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | 100 | 80-90 |
Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on similar transformations in the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[6][7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Similar to the Buchwald-Hartwig reaction, the choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.[8]
-
Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄, is used. The choice of phosphine ligand is critical, with bulky, electron-rich ligands often providing the best results.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly employed to dissolve both the organic substrates and the inorganic base.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., 0.05 eq.), and the base (e.g., 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C, or higher if using a microwave reactor) and stir for the required time (2-18 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-95 |
Table 3: Representative conditions for Suzuki-Miyaura coupling. Yields are estimates based on similar transformations in the literature.
Conclusion: A Gateway to Chemical Diversity
This compound has firmly established itself as a cornerstone building block in the synthesis of complex nitrogen-containing heterocycles. Its predictable reactivity through Nucleophilic Aromatic Substitution and its amenability to powerful Palladium-Catalyzed Cross-Coupling reactions provide chemists with a reliable and versatile toolkit. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable intermediate in their quest for novel molecules with potential therapeutic applications. By understanding the principles behind these transformations and adhering to robust experimental procedures, the full synthetic potential of this remarkable scaffold can be realized.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Palladium‐Catalyzed Chemoselective α‐Arylation of Methyl Sulfones with Aryl Chlorides [ouci.dntb.gov.ua]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Radiolabeling of 1,8-Naphthyridine Derivatives for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This versatility extends to the development of novel molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The ability to radiolabel 1,8-naphthyridine derivatives allows for the non-invasive visualization and quantification of their in vivo biodistribution and target engagement, providing invaluable insights for drug development and diagnostics.
This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 1,8-naphthyridine derivatives with commonly used radioisotopes for PET and SPECT imaging. As a senior application scientist, this document is structured to provide not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the entire process from precursor synthesis to in vivo evaluation.
Strategic Considerations for Radiolabeling 1,8-Naphthyridine Derivatives
The choice of radionuclide is a critical first step in designing a radiolabeled 1,8-naphthyridine for imaging studies. This decision is primarily dictated by the biological question being addressed, the pharmacokinetic profile of the parent molecule, and the available imaging modality (PET or SPECT).
| Radionuclide | Half-life | Imaging Modality | Key Considerations |
| Fluorine-18 (¹⁸F) | 109.7 min | PET | Ideal for molecules with relatively fast pharmacokinetics. The strong C-F bond provides in vivo stability. Requires a cyclotron for production.[4] |
| Gallium-68 (⁶⁸Ga) | 68.3 min | PET | Generator-produced, making it readily accessible without a cyclotron. Suitable for molecules with rapid uptake and clearance. Requires a chelator for conjugation.[5][6] |
| Copper-64 (⁶⁴Cu) | 12.7 h | PET | Longer half-life is suitable for tracking molecules with slower pharmacokinetics, such as antibodies or nanoparticles. Also has therapeutic potential due to its beta emission. Requires a cyclotron for production and a stable chelator.[7][8] |
| Iodine-123 (¹²³I) | 13.2 h | SPECT | Widely used for SPECT imaging. Established radioiodination chemistry. |
| Iodine-124 (¹²⁴I) | 4.2 days | PET | Longer half-life allows for imaging over several days, suitable for very slow biological processes. |
| Iodine-131 (¹³¹I) | 8.0 days | SPECT/Therapy | Primarily used for therapeutic applications due to its beta emission, but can also be used for SPECT imaging. |
Expert Insight: The selection of the radioisotope should be a deliberate process. For instance, if the 1,8-naphthyridine derivative is a small molecule designed to target a receptor in the brain, the shorter half-life of ¹⁸F or ⁶⁸Ga would be advantageous to minimize the patient's radiation dose while capturing the dynamic binding process. Conversely, if the 1,8-naphthyridine is conjugated to a monoclonal antibody, the longer half-life of ⁶⁴Cu or ¹²⁴I would be necessary to match the slow circulation and tumor accumulation of the antibody.
Radiolabeling with Fluorine-18 (¹⁸F)
Fluorine-18 is a positron emitter widely used in PET imaging due to its favorable decay characteristics and relatively short half-life.[4] The introduction of ¹⁸F onto a 1,8-naphthyridine scaffold typically involves nucleophilic substitution on a precursor molecule.
Precursor Synthesis for ¹⁸F-Labeling
The key to successful ¹⁸F-labeling is the design and synthesis of a suitable precursor. This involves introducing a good leaving group at the desired position on the 1,8-naphthyridine core or on a prosthetic group that will be attached to it.
Workflow for Precursor Synthesis and ¹⁸F-Labeling
Caption: General workflow for ¹⁸F-labeling of 1,8-naphthyridine derivatives.
Common Precursor Strategies:
-
Alkyl Halides/Sulfonates: A common approach is to have an alkyl chain with a terminal leaving group (e.g., tosylate, mesylate, or bromide) attached to the 1,8-naphthyridine. The [¹⁸F]fluoride ion then displaces the leaving group in a nucleophilic substitution reaction.
-
Aryl Precursors: For direct fluorination of an aromatic ring on the 1,8-naphthyridine derivative, precursors such as diaryliodonium salts or compounds with a nitro or trimethylammonium leaving group can be used, although this often requires harsher reaction conditions.[7]
Protocol: Nucleophilic ¹⁸F-Fluorination
This protocol is a general guideline and may require optimization for specific 1,8-naphthyridine derivatives.
Materials:
-
1,8-Naphthyridine precursor with a suitable leaving group (e.g., tosylate)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system for purification and analysis
-
Radio-TLC scanner
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water.
-
Evaporate the solvent to dryness under a stream of nitrogen or argon with gentle heating. This step is crucial to remove water, which can hinder the nucleophilicity of the fluoride ion. Repeat the azeotropic drying with anhydrous MeCN.
-
-
Radiolabeling Reaction:
-
Dissolve the 1,8-naphthyridine precursor (typically 1-5 mg) in anhydrous DMSO or MeCN.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes). The optimal temperature and time will need to be determined for each specific precursor.
-
-
Purification:
-
After the reaction is complete, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative HPLC to separate the desired ¹⁸F-labeled 1,8-naphthyridine derivative from unreacted precursor and other impurities.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the organic solvent under reduced pressure.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and pass it through a sterile filter.
-
Expert Insight: The efficiency of nucleophilic fluorination is highly dependent on the reactivity of the precursor and the reaction conditions. The choice of solvent is critical; polar aprotic solvents like DMSO and DMF are generally preferred as they solvate the potassium ion, leaving the fluoride ion more "naked" and nucleophilic.
Radiolabeling with Radiometals (⁶⁸Ga and ⁶⁴Cu)
Radiolabeling with metallic radionuclides like ⁶⁸Ga and ⁶⁴Cu requires the use of a bifunctional chelator. One part of the chelator strongly binds the radiometal, while the other part is covalently attached to the 1,8-naphthyridine derivative.
Choice of Chelator
The selection of a suitable chelator is crucial for the in vivo stability of the radiometal complex. Unstable complexes can lead to the release of the radiometal, resulting in non-specific uptake and poor image quality.
| Chelator | Commonly Used For | Key Features |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | ⁶⁸Ga, ⁶⁴Cu | Forms highly stable complexes. Radiolabeling with ⁶⁸Ga often requires heating. |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | ⁶⁸Ga, ⁶⁴Cu | Forms very stable complexes with ⁶⁸Ga and ⁶⁴Cu, often allowing for radiolabeling at room temperature.[7][8] |
| NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) | ⁶⁸Ga, ⁶⁴Cu | A derivative of NOTA that provides a convenient point of attachment to biomolecules. |
Expert Insight: For small molecules like 1,8-naphthyridine derivatives, NOTA and its analogues are often preferred for ⁶⁸Ga and ⁶⁴Cu labeling due to the milder labeling conditions (room temperature), which can be advantageous if the molecule is sensitive to heat.
Precursor Synthesis: Conjugation of Chelator to 1,8-Naphthyridine
The 1,8-naphthyridine derivative needs to be functionalized with a reactive group (e.g., amine, carboxylic acid, or alkyne) that can be used to attach the bifunctional chelator.
Workflow for Radiometal Labeling
Caption: General workflow for radiometal labeling of 1,8-naphthyridine derivatives.
Example Conjugation Strategy:
If the 1,8-naphthyridine has a primary amine, it can be reacted with an activated ester of the chelator (e.g., DOTA-NHS-ester) to form a stable amide bond.
Protocol: ⁶⁸Ga-Labeling of a DOTA-conjugated 1,8-Naphthyridine
Materials:
-
DOTA-conjugated 1,8-naphthyridine precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0-4.5)
-
Heating block or microwave synthesizer
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Saline
-
HPLC and radio-TLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
Radiolabeling Reaction:
-
Add the DOTA-conjugated 1,8-naphthyridine precursor (typically 10-50 µg) to a reaction vial.
-
Add the sodium acetate buffer to adjust the pH to the optimal range for labeling (typically pH 4.0-4.5).
-
Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 95 °C for 5-10 minutes.
-
-
Purification:
-
After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the desired ⁶⁸Ga-labeled product from the cartridge with a small volume of ethanol.
-
-
Formulation:
-
Dilute the ethanolic solution with saline to a physiologically acceptable ethanol concentration.
-
Pass the final product through a sterile filter.
-
Protocol: ⁶⁴Cu-Labeling of a NOTA-conjugated 1,8-Naphthyridine
Materials:
-
NOTA-conjugated 1,8-naphthyridine precursor
-
[⁶⁴Cu]CuCl₂ solution
-
Ammonium acetate buffer (e.g., 0.1 M, pH 5.5-6.5)
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Saline
-
HPLC and radio-TLC for quality control
Procedure:
-
Radiolabeling Reaction:
-
Purification and Formulation: Follow the same purification and formulation steps as described for the ⁶⁸Ga-labeling protocol.
Radioiodination
Radioiodination is a well-established method for labeling small molecules. One example is the radioiodination of a 1,8-naphthyridine derivative that showed selective localization in tumors.[9][10]
Protocol: Electrophilic Radioiodination
Materials:
-
1,8-Naphthyridine precursor (activated for electrophilic substitution, e.g., with a tri-n-butylstannyl group)
-
Na[¹²³I]I or Na[¹³¹I]I
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
HPLC for purification and analysis
Procedure:
-
Preparation: Coat a reaction vial with the oxidizing agent (e.g., Iodogen) by evaporating a solution of it in a suitable organic solvent.
-
Radiolabeling Reaction:
-
Add the 1,8-naphthyridine precursor solution in a suitable solvent to the coated vial.
-
Add the Na[¹²³I]I or Na[¹³¹I]I solution.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 10-15 minutes).
-
-
Quenching and Purification:
-
Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).
-
Purify the reaction mixture using HPLC.
-
-
Formulation: Formulate the purified product as described previously.
Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiolabeled 1,8-naphthyridine derivative. The final product must be tested for several parameters before it can be used in imaging studies.[11]
| QC Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | >95% |
| Radionuclidic Purity | Gamma spectroscopy | >99.9% |
| Chemical Purity | HPLC (UV detector) | Precursor and other chemical impurities should be below predefined limits. |
| pH | pH paper or meter | Within a physiologically acceptable range (typically 6.5-7.5). |
| Sterility | Incubation in culture media | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below the specified limit for parenteral administration. |
| Residual Solvents | Gas Chromatography (GC) | Below the limits specified in pharmacopeias. |
Self-Validating System: Each batch of radiolabeled product must be accompanied by a certificate of analysis detailing the results of all QC tests. Consistent results across multiple batches demonstrate the robustness and reliability of the synthesis and purification process.
In Vivo Evaluation
Preclinical in vivo imaging studies are crucial to assess the biodistribution, pharmacokinetics, and target specificity of the newly developed radiolabeled 1,8-naphthyridine derivative.
Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of radiolabeled 1,8-naphthyridine derivatives.
Typical In Vivo Studies:
-
PET/SPECT Imaging: Animals (typically mice or rats) bearing relevant tumor xenografts or models of the disease of interest are injected with the radiotracer, and images are acquired at various time points to visualize the tracer's distribution.
-
Biodistribution Studies: After the final imaging time point, animals are euthanized, and major organs and tissues are collected, weighed, and their radioactivity is measured in a gamma counter. This provides quantitative data on the tracer's uptake in different tissues, usually expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To demonstrate target specificity, a separate group of animals is co-injected with an excess of the non-radiolabeled 1,8-naphthyridine derivative. A significant reduction in tracer uptake in the target tissue compared to the non-blocked group indicates that the tracer binds specifically to its intended target.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab ( 64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab (64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Chloro-2-methyl-1,8-naphthyridine in topoisomerase II inhibition assays
Application Note & Protocols
Evaluating 4-Chloro-2-methyl-1,8-naphthyridine as a Novel Topoisomerase II Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Topoisomerase II (Topo II) is a vital nuclear enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation, making it a validated and critical target for anticancer therapy.[1][2] Inhibitors of Topo II are mainstays in clinical oncology, broadly classified as "poisons" that stabilize the enzyme-DNA cleavage complex or "catalytic inhibitors" that prevent enzymatic turnover.[1][3] The 1,8-naphthyridine scaffold is a privileged heterocyclic system known to be the foundation for various biologically active compounds, including agents with potent anticancer activity.[4][5] Recent studies have highlighted derivatives of this scaffold as promising Topo II inhibitors.[6][7] This document provides a comprehensive guide for researchers to evaluate the potential of this compound, a versatile synthetic intermediate[8][9], as a Topoisomerase II inhibitor. We present detailed, field-proven protocols for three essential in vitro assays: DNA relaxation, kinetoplast DNA (kDNA) decatenation, and DNA cleavage. These protocols are designed to not only determine the inhibitory potential of the compound but also to elucidate its specific mechanism of action.
The Target: DNA Topoisomerase II
DNA Topoisomerase II enzymes are essential for cell survival, managing the complex topology of DNA by creating transient double-strand breaks to allow for the passage of another DNA duplex.[1][10] This process, which requires the hydrolysis of ATP, allows the enzyme to unknot and untangle DNA, a function that is indispensable for separating intertwined daughter chromosomes after replication.[1][10] Because of their critical role in proliferating cells, Topo II enzymes are a primary target for many widely used anticancer drugs.[1]
The catalytic cycle of Topo II is a multi-step process involving DNA binding, cleavage, strand passage, and re-ligation. This cycle provides multiple points for therapeutic intervention.
Caption: The catalytic cycle of DNA Topoisomerase II.
The Compound: this compound
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[4] It is the foundational structure of nalidixic acid, the first quinolone antibiotic, which functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[8] This precedent underscores the potential of this chemical class to interact with topoisomerase enzymes.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₉H₇ClN₂[11]
-
Molecular Weight: 178.62 g/mol [11]
-
CAS Number: 1221272-96-3[8]
The reactive chloro-substituent at the 4-position makes this compound a versatile building block for creating a library of derivatives to explore structure-activity relationships.[8]
Principles of Topoisomerase II Inhibition Assays
Topo II inhibitors can be classified into two main categories based on their mechanism of action, and different assays are required to distinguish between them.[1][3]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They may act by preventing ATP binding or hydrolysis, or by blocking DNA binding.[1][10] These agents reduce the overall efficiency of the enzyme in tasks like relaxing supercoiled DNA or decatenating DNA networks.
-
Topoisomerase II Poisons: These are clinically important anticancer drugs (e.g., etoposide, doxorubicin) that stabilize the covalent Topo II-DNA cleavage complex, an intermediate in the catalytic reaction.[12][13] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked double-strand breaks, which trigger cell cycle arrest and apoptosis.[2][12]
Caption: Distinguishing between catalytic inhibitors and poisons.
Experimental Protocols
Here we provide step-by-step protocols for the primary assays used to characterize Topo II inhibitors. It is critical to perform these experiments with appropriate controls to ensure data validity.
Protocol 4.1: Topo II-Mediated DNA Relaxation Assay
Principle: This assay measures the ability of Topo II to relax supercoiled plasmid DNA in an ATP-dependent manner.[14][15] Inhibitors of the enzyme's catalytic activity will prevent this relaxation. The supercoiled (substrate) and relaxed (product) forms of the DNA are easily separated by agarose gel electrophoresis, as the compact supercoiled form migrates faster than the relaxed circular form.[2]
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT)[14]
-
10 mM ATP solution
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: Etoposide
-
Vehicle Control: DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[16]
-
1% Agarose Gel in TAE buffer
-
Ethidium Bromide solution (or other DNA stain)
Protocol:
-
On ice, prepare a reaction master mix for the desired number of assays. For each 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (e.g., 0.25 µg/µL)
-
12 µL of deionized water
-
-
Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test compound (at various concentrations), Etoposide (positive control), or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme. The optimal amount of enzyme should be pre-determined in a titration experiment to find the lowest concentration that achieves complete relaxation of the substrate in the vehicle control.
-
Incubate the reactions for 30 minutes at 37°C.[14]
-
Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction volume into the wells of a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[17]
-
Run the gel at 5-10 V/cm until there is adequate separation between the supercoiled and relaxed DNA bands.[18]
-
Visualize the DNA bands under UV light and document the results.
Interpretation: The DNA-only lane will show a fast-migrating supercoiled band. The enzyme + DMSO lane should show a slower-migrating relaxed band. An effective catalytic inhibitor will show a dose-dependent increase in the amount of supercoiled DNA relative to the relaxed form.
Protocol 4.2: Topo II-Mediated kDNA Decatenation Assay
Principle: This assay is highly specific for Topo II activity.[18][19] The substrate, kinetoplast DNA (kDNA), is a large network of interlocked DNA minicircles isolated from trypanosomes like Crithidia fasciculata.[20][21] Due to its large size, the kDNA network cannot enter the agarose gel matrix. Topo II, but not Topo I, can resolve these interlinks (decatenate), releasing individual minicircles that can migrate into the gel.[18] Catalytic inhibitors prevent this release.
Caption: Workflow for the kDNA Decatenation Assay.
Materials:
-
Same as Protocol 4.1, but replace supercoiled pBR322 with Kinetoplast DNA (kDNA).
Protocol:
-
The setup is identical to the relaxation assay. For each 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
12 µL of deionized water
-
-
Aliquot 17 µL of the master mix into tubes.
-
Add 1 µL of the test compound, positive control, or vehicle control.
-
Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.[22]
-
Incubate for 30 minutes at 37°C.[22]
-
Terminate with 5 µL of Stop Buffer/Loading Dye.
-
Load onto a 1% agarose gel and perform electrophoresis.[22]
-
Stain with ethidium bromide, destain, and visualize.[22]
Interpretation: In the control lane (enzyme + DMSO), the kDNA in the well should disappear, and distinct bands corresponding to released minicircles (nicked/open circular and covalently closed) will appear in the gel.[16] An effective inhibitor will cause a dose-dependent reduction in the released minicircles, with the kDNA substrate remaining in the well.
Protocol 4.3: Topo II-Mediated DNA Cleavage Assay
Principle: This assay determines if a compound acts as a Topo II poison. Poisons trap the enzyme-DNA cleavage complex, resulting in an increase in linear DNA from the double-strand breaks.[23][24] This assay uses a supercoiled plasmid substrate and monitors its conversion to the linear form.[25]
Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.
Materials:
-
Same as Protocol 4.1.
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
Protocol:
-
Set up the reactions on ice as described in Protocol 4.1, using supercoiled pBR322 DNA. Use a slightly higher concentration of Topo II than in the relaxation assay, as cleavage assays are typically less sensitive.[17][25]
-
Add 1 µL of test compound or controls. Etoposide is the essential positive control here, as it is a known Topo II poison.
-
Add Topo II enzyme, mix gently, and incubate for 30 minutes at 37°C.
-
To trap the cleavage complex, rapidly add 2 µL of 10% SDS and mix.[17][26]
-
Add 2 µL of Proteinase K and incubate for an additional 30-60 minutes at 37-50°C to digest the enzyme.
-
Add 5 µL of loading dye, load onto a 1% agarose gel, and perform electrophoresis.
-
Visualize and quantify the bands. The three forms of plasmid will migrate differently: supercoiled (fastest), linear, and nicked/relaxed (slowest).[25]
Interpretation: The negative control (enzyme only) should show minimal linear DNA. The positive control (Etoposide) should show a strong band corresponding to linear DNA. If this compound is a Topo II poison, it will induce a dose-dependent increase in the amount of linear plasmid DNA.
Data Presentation and Analysis
Quantitative analysis is crucial for comparing the potency of different compounds. The results from the catalytic inhibition assays (Relaxation and Decatenation) can be quantified by measuring the band intensities using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated and plotted against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Table 1: Hypothetical Inhibitory Activity Data
| Compound | Assay Type | Target | IC₅₀ Value (µM) | Mechanism |
| Etoposide (Control) | Decatenation | Human Topo IIα | ~50-100 | Poison |
| Etoposide (Control) | Cleavage | Human Topo IIα | Stimulates | Poison |
| This compound | Relaxation | Human Topo IIα | Experimental | To be determined |
| This compound | Decatenation | Human Topo IIα | Experimental | To be determined |
| This compound | Cleavage | Human Topo IIα | Experimental | To be determined |
By combining the results, a clear picture of the compound's mechanism emerges:
-
Inhibition in Relaxation/Decatenation + No increase in Cleavage: Suggests a catalytic inhibitor .
-
Inhibition in Relaxation/Decatenation + Increase in Cleavage: Suggests a Topo II poison .
-
No activity in any assay: The compound is inactive against Topo II under these conditions.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential Topoisomerase II inhibitor. By systematically assessing its effects on DNA relaxation, decatenation, and cleavage, researchers can determine not only its inhibitory potency but also its specific mechanism of action. This information is critical for guiding further medicinal chemistry efforts to optimize the 1,8-naphthyridine scaffold into a potent and selective anticancer agent.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|1221272-96-3 [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. topogen.com [topogen.com]
- 20. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetoplast - Wikipedia [en.wikipedia.org]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 26. topogen.com [topogen.com]
One-pot synthesis of functionalized benzo[b]naphthyridines
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of Functionalized Benzo[b]- and Benzo[b]-naphthyridines via Catalytic Domino Reactions
Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Benzo[b]naphthyridine Scaffold
The benzo[b]naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and embedded hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The traditional multi-step synthesis of these complex molecules often suffers from low overall yields, tedious purification processes, and significant waste generation. This application note details a robust and efficient one-pot domino methodology that addresses these challenges, enabling rapid access to a diverse library of functionalized benzo[b]naphthyridines.
Principle of the One-Pot Domino Strategy
The core of this protocol lies in a domino or tandem reaction sequence, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates. This approach significantly enhances synthetic efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification procedures. The described methodology typically involves an initial coupling reaction to form a key intermediate, which then undergoes an in-situ intramolecular cyclization to construct the final tetracyclic benzo[b]naphthyridine framework. The choice of catalyst and reaction conditions is critical for orchestrating this complex transformation.
We will focus on a highly efficient iron-catalyzed domino reaction, which offers a more sustainable and cost-effective alternative to traditional palladium-based systems. This method utilizes an FeCl₃/TMEDA catalyst system for the synthesis of benzo[b]naphthyridines from 2-amino-3-bromopyridine and 2-ethynyl-N-alkylanilines.
Experimental Workflow Overview
The following diagram outlines the general workflow for the one-pot synthesis, from reactant preparation to final product characterization.
Caption: General experimental workflow for the one-pot synthesis.
Detailed Step-by-Step Protocol: Iron-Catalyzed Synthesis of Benzo[b]naphthyridines
This protocol is adapted from the work of Kumar et al. on iron-catalyzed domino synthesis.
Materials & Reagents:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Substituted 2-ethynyl-N-alkylaniline (1.1 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc), Hexane
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, add anhydrous FeCl₃ (10 mol%) and anhydrous toluene. To this suspension, add TMEDA (20 mol%) and stir for 15-20 minutes at room temperature. The formation of the active catalytic complex is often indicated by a color change.
-
Expert Insight: Pre-complexing the iron salt with the TMEDA ligand is crucial. TMEDA stabilizes the iron center and increases its catalytic activity, preventing the formation of inactive iron oxides.
-
-
Reaction Setup: To the catalyst mixture, add 2-amino-3-bromopyridine (1.0 equiv), the corresponding 2-ethynyl-N-alkylaniline (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Trustworthiness Check: Using anhydrous reagents and solvent is critical for reproducibility. Moisture can deactivate the catalyst and lead to undesired side reactions. K₂CO₃ acts as the base necessary for the deprotonation steps in the catalytic cycle.
-
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion. Over-running the reaction can sometimes lead to decomposition.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure functionalized benzo[b]naphthyridine product.
-
Expert Insight: The polarity of the eluent system will depend on the specific functional groups on the product. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.
-
Reaction Mechanism: The Iron-Catalyzed Domino Cascade
The reaction proceeds through a plausible domino sequence involving an initial Sonogashira-type coupling followed by an intramolecular cyclization.
Caption: Plausible mechanism for the iron-catalyzed domino reaction.
-
Catalyst Activation: The FeCl₃/TMEDA system forms the active catalytic species in situ.
-
Sonogashira-type Coupling: The iron catalyst facilitates the coupling between the C-Br bond of 2-amino-3-bromopyridine and the terminal alkyne of 2-ethynyl-N-alkylaniline. This forms a key diarylalkyne intermediate.
-
Intramolecular Cyclization: The amino group of the pyridine ring then attacks the internal alkyne carbon in an intramolecular fashion. This hydroamination/cyclization step, also promoted by the catalyst, forges the new heterocyclic ring.
-
Aromatization: A final tautomerization or oxidation step leads to the stable, aromatic benzo[b]naphthyridine core.
Data Summary: Scope and Yields
The following table summarizes representative yields for the synthesis of various benzo[b]- and benzo[b]-naphthyridine derivatives using different one-pot catalytic systems, demonstrating the versatility of the approach.
| Entry | Catalyst System | N-substituent (R) | Product Structure | Yield (%) | Reference |
| 1 | FeCl₃ / TMEDA | Methyl (Me) | Benzo[b]naphthyridine | 85 | |
| 2 | FeCl₃ / TMEDA | Ethyl (Et) | Benzo[b]naphthyridine | 82 | |
| 3 | FeCl₃ / TMEDA | Benzyl (Bn) | Benzo[b]naphthyridine | 88 | |
| 4 | Pd(OAc)₂ / Xantphos | Phenyl (Ph) | Benzo[b]naphthyridine | 94 | |
| 5 | Pd(OAc)₂ / Xantphos | 4-MeO-Ph | Benzo[b]naphthyridine | 91 | |
| 6 | CuI / L-proline | H | Benzo[b]naphthyridine | 78 |
Troubleshooting and Considerations
Caption: Decision tree for troubleshooting low reaction yields.
-
No Reaction: The primary culprits are often inactive catalyst or wet reagents/solvents. Ensure all components are scrupulously dried and the reaction is maintained under a positive pressure of inert gas.
-
Low Yield: Incomplete conversion may be due to insufficient reaction time or temperature. Monitor via TLC. If side products are observed, purification may be challenging; consider adjusting the catalyst loading or ligand.
-
Substrate Limitations: While robust, some functional groups may not be compatible. Strongly electron-withdrawing groups can deactivate the aromatic rings towards the coupling reaction, while unprotected acidic protons (e.g., -OH, -NH₂) can interfere with the base and catalyst.
Conclusion
One-pot domino strategies, particularly those employing cost-effective and environmentally benign iron catalysts, represent a powerful tool for the efficient synthesis of complex benzo[b]naphthyridine scaffolds. This approach provides rapid access to libraries of novel compounds, accelerating hit-to-lead campaigns in drug discovery and facilitating the development of new materials. The protocol described herein is a validated, reproducible method for obtaining these high-value molecules with operational simplicity and high atom economy.
Application Note: Green and Efficient Solvent-Free Synthesis of 1,8-Naphthyridine Scaffolds
Abstract
The 1,8-naphthyridine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry, materials science, and chemical biology.[1][2] Traditional synthetic routes often rely on harsh reaction conditions and volatile organic solvents, posing significant environmental and economic challenges. This application note details robust, solvent-free protocols for the synthesis of substituted 1,8-naphthyridines via the Friedländer annulation. By leveraging green chemistry principles such as mechanochemistry (grinding) and microwave-assisted synthesis, these methods offer significant advantages, including operational simplicity, dramatically reduced reaction times, high product yields, and minimized environmental impact.[3][4] The protocols are designed for researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to classical synthetic procedures.
Introduction: The Imperative for Greener Synthesis
The 1,8-naphthyridine framework is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The classical and most versatile method for its synthesis is the Friedländer condensation, which involves the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[5]
However, many established Friedländer protocols require high temperatures and utilize hazardous organic solvents, which contribute to environmental pollution and increase operational costs.[1] The principles of green chemistry compel a shift towards methodologies that are safer, more efficient, and environmentally benign.[3][4] Solvent-free synthesis stands at the forefront of this movement. By eliminating the solvent, reactions often proceed faster due to a higher concentration of reactants, and product isolation is simplified, frequently involving simple filtration and washing.[5] This guide explores experimentally validated, solvent-free approaches that deliver high yields of 1,8-naphthyridines efficiently and sustainably.
Core Methodologies for Solvent-Free Synthesis
The elimination of a solvent requires an alternative means of providing the activation energy for the reaction. The primary techniques employed for the solvent-free synthesis of 1,8-naphthyridines are:
-
Mechanochemistry (Grindstone Chemistry): This technique utilizes mechanical force, typically by grinding solid reactants in a mortar with a pestle, to initiate chemical reactions.[6] The energy input from grinding increases the contact surface area and induces molecular-level mixing, often in the presence of a solid-state catalyst. This method is exceptionally simple, requires no external heating, and is highly energy-efficient.[5]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[7][8] This "e-chemistry" approach dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, leading to higher throughput and cleaner reaction profiles.[9][10]
-
Ultrasound-Assisted Synthesis: Sonication uses high-frequency sound waves to induce acoustic cavitation in the reaction medium (even in the absence of a bulk solvent), creating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates.[11][12][13]
General Reaction Scheme: The Friedländer Annulation
The protocols described herein are based on the Friedländer annulation between 2-aminonicotinaldehyde and various active methylene compounds.
Caption: General scheme for the Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocols
Protocol 1: Mechanochemical Synthesis via Mortar and Pestle Grinding
This protocol leverages the simplicity of grindstone chemistry for a rapid, room-temperature synthesis using a basic or Lewis acid catalyst.[5] The choice of catalyst is critical; piperidine acts as a simple base catalyst, while cerium(III) chloride heptahydrate (CeCl₃·7H₂O) serves as a mild, reusable Lewis acid catalyst.[5]
Causality: Grinding solid reactants together intimately mixes the components at a molecular level, while the catalyst facilitates the initial aldol-type condensation. The subsequent cyclodehydration is driven by the formation of the stable aromatic naphthyridine ring system. The absence of solvent ensures maximum reactant concentration, leading to rapid reaction rates.
Materials and Reagents:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile)
-
Catalyst (e.g., Piperidine or CeCl₃·7H₂O)
-
Agate or porcelain mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
Step-by-Step Procedure (Piperidine-Catalyzed):
-
Place 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a clean, dry mortar.
-
Add 2-3 drops of piperidine as a catalyst.
-
Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The reaction progress can often be observed by a change in color and consistency as the mixture solidifies.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, add ~10 mL of cold water to the solid mass and stir.
-
Filter the solid product using a Büchner funnel, washing thoroughly with water to remove any residual catalyst.
-
Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine.
Trustworthiness (Self-Validation):
-
Reaction Monitoring: The reaction is easily monitored by TLC, comparing the reaction mixture spot against the starting material spots. The formation of a new, distinct product spot indicates reaction progress.
-
Product Validation: The identity and purity of the final product should be confirmed by determining its melting point and comparing it to literature values.[5] Further characterization using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is required for novel compounds.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis (MAOS)
This protocol utilizes the efficiency of microwave irradiation to achieve extremely rapid synthesis, often in under 5 minutes, using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]
Causality: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. This immense energy input overcomes the activation barrier of the condensation and cyclization steps almost instantaneously. DABCO, a non-nucleophilic base, effectively catalyzes the reaction without forming side products.[9]
Materials and Reagents:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., substituted acetophenone, cyclohexanone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Domestic or laboratory microwave oven (power output should be calibrated)
-
Beaker or flask suitable for microwave synthesis
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile (for recrystallization)
Step-by-Step Procedure:
-
In a microwave-safe open vessel (e.g., a 50 mL beaker), thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (20 mol%).
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 600W) for the specified time (typically 2-4 minutes), often using intermittent irradiation (e.g., 30-second intervals) to avoid overheating.[9]
-
Monitor the reaction for completion by TLC after a short cooling period.
-
Once complete, pour the reaction mixture into ice-cold water.
-
Work up with dilute HCl. A solid product will precipitate.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.[9]
Trustworthiness (Self-Validation):
-
Reaction Monitoring: TLC is crucial for determining the optimal irradiation time to maximize yield and minimize potential degradation.
-
Product Validation: Confirm the product's identity and purity via melting point determination, elemental analysis, and spectroscopic analysis (IR, NMR, MS).[9]
Data Presentation and Method Comparison
The following table summarizes the performance of different solvent-free methods for the synthesis of representative 1,8-naphthyridine derivatives.
| Method | Catalyst | Reactants (Example) | Conditions | Time | Yield (%) | Reference |
| Grinding | Piperidine | 2-Aminonicotinaldehyde + Ethyl acetoacetate | Room Temp | 10 min | 90 | |
| Grinding | CeCl₃·7H₂O | 2-Aminonicotinaldehyde + Ethyl acetoacetate | Room Temp | 5 min | 92 | [5] |
| Microwave | DABCO | 2-Aminonicotinaldehyde + Acetophenone | 600W | 3.5 min | 86 | [9] |
| Microwave | NaH | 2-Aminonicotinaldehyde + Trifluoroacetylacetone | MW | 2-3 min | 90-95 | [10] |
| Ionic Liquid | [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde + Ketone | 80 °C | 24 h | ~90 | [14][15] |
Note: The use of ionic liquids (ILs) can be considered a "greener" method, where the IL acts as both catalyst and solvent, and can often be recycled. While not strictly solvent-free, it avoids volatile organic compounds.[14]
Workflow and Mechanistic Visualization
Typical Solvent-Free Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,8-naphthyridines under solvent-free conditions.
Caption: A generalized workflow for solvent-free 1,8-naphthyridine synthesis.
Conclusion
The solvent-free synthesis of 1,8-naphthyridines represents a significant advancement in sustainable organic chemistry. The protocols detailed in this note, utilizing mechanochemical grinding and microwave irradiation, are not only environmentally friendly but also offer superior practical advantages, including drastically reduced reaction times, high product yields, and operational simplicity. These methods provide a powerful and reliable platform for academic researchers and industry professionals to access this important class of heterocyclic compounds efficiently and responsibly. The adoption of such green methodologies is a critical step toward a more sustainable future in drug discovery and chemical manufacturing.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditio… [ouci.dntb.gov.ua]
- 5. connectjournals.com [connectjournals.com]
- 6. node01.chowgules.ac.in [node01.chowgules.ac.in]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study | Vidhyayana [vidhyayanaejournal.org]
- 13. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloro-2-methyl-1,8-naphthyridine synthesis
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-Chloro-2-methyl-1,8-naphthyridine, a key intermediate in pharmaceutical research.[1][2] It addresses common experimental challenges through a detailed troubleshooting section and frequently asked questions, aiming to enhance yield, purity, and reproducibility.
Reaction Pathway Overview
The synthesis of this compound is a multi-step process commencing with the condensation of 2-amino-6-methylpyridine and ethyl acetoacetate, followed by cyclization and subsequent chlorination. Understanding each stage is crucial for effective troubleshooting.
Caption: Overall synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material quality parameters for the initial condensation step?
A1: The purity of 2-amino-6-methylpyridine and ethyl acetoacetate is paramount. 2-Amino-6-methylpyridine should be a white to light yellow solid.[3] Discoloration may indicate oxidation or impurities that can interfere with the reaction. Ethyl acetoacetate should be colorless; a yellow tint suggests decomposition, which can lead to side products. It is advisable to use freshly distilled ethyl acetoacetate for optimal results.
Q2: What is the mechanism of the chlorination step using phosphorus oxychloride (POCl3)?
A2: The chlorination of the 4-hydroxy-2-methyl-1,8-naphthyridine intermediate proceeds via a mechanism analogous to the Vilsmeier-Haack reaction.[4][5] The lone pair of electrons on the nitrogen atom of the naphthyridine ring attacks the electrophilic phosphorus atom of POCl3, forming a phosphoryl-oxy intermediate. This intermediate is a good leaving group, which is subsequently displaced by a chloride ion to yield the final product.
Q3: Are there greener alternatives to high-boiling point solvents like Dowtherm-A for the cyclization step?
A3: While high-boiling point solvents are traditionally used to achieve the necessary temperatures for cyclization, research into greener alternatives is ongoing. Ionic liquids have shown promise as both catalysts and solvents in similar cyclization reactions, such as the Friedländer synthesis of 1,8-naphthyridines.[6] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially allow for the use of lower-boiling point solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in the condensation of 2-amino-6-methylpyridine and ethyl acetoacetate. | - Incomplete reaction. - Side reactions due to impurities. - Suboptimal reaction temperature. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Ensure high purity of starting materials.[3] - Optimize temperature; typically, the reaction is performed at reflux. |
| Incomplete cyclization to 4-hydroxy-2-methyl-1,8-naphthyridine. | - Insufficient temperature. - Insufficient reaction time. | - Ensure the reaction medium reaches the required high temperature (e.g., ~250 °C for Dowtherm-A). - Extend the reaction time. Use TLC to monitor the disappearance of the intermediate. |
| Low yield or incomplete chlorination with POCl3. | - Decomposed or wet POCl3. - Insufficient excess of POCl3. - Reaction temperature too low. - Presence of water, which quenches POCl3. | - Use freshly distilled POCl3.[7] - While equimolar POCl3 can be effective, using a slight excess (1.5-2 equivalents) can drive the reaction to completion.[8] - Ensure the reaction is heated to reflux (typically around 110-120 °C). - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a dark, tarry substance during chlorination. | - Reaction temperature too high. - Prolonged reaction time leading to decomposition. | - Carefully control the reaction temperature. Do not exceed the recommended reflux temperature. - Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Difficulty in purifying the final product, this compound. | - Presence of unreacted starting material or byproducts. - Inefficient extraction or recrystallization. | - Optimize the work-up procedure. A thorough aqueous wash can remove residual POCl3 and its byproducts. - Choose an appropriate solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate can be effective. Column chromatography may be necessary for high purity. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2-methyl-1,8-naphthyridine
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm-A. Heat the mixture to approximately 250 °C for 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Filter the solid, wash with a suitable solvent like hexane to remove the Dowtherm-A, and then with ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to yield 4-hydroxy-2-methyl-1,8-naphthyridine as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-2-methyl-1,8-naphthyridine (1.0 eq) and phosphorus oxychloride (POCl3) (3-5 eq).
-
Chlorination: Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|1221272-96-3 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-1,8-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice to help you troubleshoot issues and optimize reaction yields, ensuring the integrity and reproducibility of your experiments.
The synthesis of this compound is typically a two-stage process: first, the formation of the heterocyclic core, 2-methyl-1,8-naphthyridin-4-ol, followed by a chlorination step. This guide is structured to address specific problems you might face in each of these critical stages.
Overall Synthetic Workflow
The pathway from common starting materials to the target compound is visualized below. This guide will dissect each transformation to maximize efficiency and yield.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Synthesis of 2-Methyl-1,8-naphthyridin-4-ol (Precursor)
The initial cyclization to form the naphthyridine core is the foundation of the entire synthesis. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde (2-aminonicotinaldehyde) and a compound containing an α-methylene group (acetone), is the most common route.[1] Low yields at this stage are a frequent bottleneck.
Q1: My yield for the Friedländer condensation is poor (<50%). How can I optimize the reaction conditions?
This is a common issue stemming from suboptimal reaction parameters. The choice of catalyst, solvent, and temperature are all deeply interconnected and critical for driving the reaction to completion while minimizing side products.
Causality-Driven Insights:
The Friedländer reaction proceeds via an initial aldol addition followed by cyclization and dehydration. The catalyst's role is to facilitate one or both of these steps. Harsh conditions, however, can lead to self-condensation of the reactants or other undesired pathways.
Recommended Actions:
-
Re-evaluate Your Catalytic System: While classic methods use strong acids or bases, modern approaches offer higher yields and selectivity under milder conditions.[1][2] Green catalysts and solvents are particularly effective.[3]
-
Optimize the Solvent: The solvent not only solubilizes the reactants but can also influence the reaction pathway. Consider moving away from traditional organic solvents. Water or ionic liquids can promote the reaction and simplify workup.[1][3]
-
Control the Temperature: Perform a temperature screen. For many modern catalytic systems, moderate temperatures (50-80 °C) provide the best balance between reaction rate and selectivity.[2]
Data-Driven Comparison of Reaction Conditions:
| Catalyst System | Solvent | Temperature (°C) | Reported Yield (%) | Key Advantages | Reference |
| Piperidine | Ethanol | 70 | Good to Excellent | Simple, traditional method | [4] |
| [Bmmim][Im] (Ionic Liquid) | Ionic Liquid | 80 | 90 | Green, reusable catalyst, high yield | [1] |
| DABCO | Solvent-free (Microwave) | N/A | 74-86 | Rapid, eco-friendly, high efficiency | [5] |
| L-proline | N/A | N/A | Good | Mild conditions, three-component reaction | [6] |
| None (Catalyst-free) | PEG-400 | N/A | Good | Green solvent, simple procedure | [4] |
Optimized Experimental Protocol (Ionic Liquid Method):
This protocol is based on a highly efficient, green chemistry approach.[1]
-
Setup: In a clean Schlenk flask, combine 2-aminonicotinaldehyde (1.0 mmol) and acetone (1.2 mmol).
-
Catalyst Addition: Add the basic ionic liquid [Bmmim][Im] (5 mL) to the flask.
-
Reaction: Stir the mixture magnetically at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24 hours).
-
Workup: After cooling, extract the reaction mixture with ethyl acetate. The ionic liquid can often be recovered by washing with deionized water.[1]
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-methyl-1,8-naphthyridin-4-ol by recrystallization from ethanol to yield a pure solid.
Part 2: Troubleshooting the Chlorination of 2-Methyl-1,8-naphthyridin-4-ol
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step that makes the molecule a versatile building block for further derivatization.[7] This is most often achieved with phosphorus oxychloride (POCl₃), a powerful but challenging reagent.
Q2: My chlorination reaction with POCl₃ is incomplete, messy, or results in a low yield. What's going wrong?
Incomplete conversion and side-product formation are frequent problems. Success with POCl₃ requires an understanding of its mechanism and precise control over the reaction conditions.
Causality-Driven Insights:
The reaction between a heterocyclic alcohol and POCl₃ is not a simple substitution. It proceeds through phosphorylated intermediates. The substrate can be O-phosphorylated or N-phosphorylated. Product formation occurs exclusively from the reaction of O-phosphorylated intermediates with a chloride ion (Cl⁻).[8] Inefficient formation or competing reactions of these intermediates can stall the reaction or create impurities.
Caption: Key intermediates in the POCl₃ chlorination reaction.
Troubleshooting Guide for POCl₃ Chlorination:
| Observation | Potential Cause(s) | Recommended Action(s) |
| Incomplete Conversion (Starting material remains) | 1. Insufficient POCl₃ stoichiometry.2. Reaction temperature too low.3. Reaction time too short. | 1. Increase POCl₃ to 3-7 equivalents.[9]2. Increase temperature to reflux (typically 90-120 °C).[8][10]3. Extend reaction time and monitor by TLC. |
| Dark, Tar-like Mixture | 1. Temperature is too high or heating is uneven.2. Presence of moisture in reactants or glassware. | 1. Use a temperature-controlled oil bath for uniform heating.2. Ensure all glassware is oven-dried and reactants are anhydrous. |
| Multiple Unidentified Spots on TLC | 1. Side reactions due to harsh conditions.2. Use of POCl₃ alone is not sufficient. | 1. Consider adding PCl₅ to create a more robust chlorinating mixture.[11]2. Add a high-boiling tertiary amine (e.g., N,N-dimethylaniline) or an acid binder (e.g., benzyltriethylammonium chloride) to control the reaction environment.[9][10] |
| Low Yield After Workup | 1. Product loss during hazardous quenching of excess POCl₃.2. Product is partially water-soluble or hydrolyzes back to starting material. | 1. Follow a controlled workup protocol (see Q3).2. Neutralize the quenched mixture to pH 8-9 before extraction. Extract thoroughly with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). |
Q3: The workup for the POCl₃ reaction is difficult and seems to lower my yield. What is the safest and most effective procedure?
The workup is arguably the most critical and hazardous part of this step. Quenching excess POCl₃ with water is highly exothermic and can violently release HCl gas. A poorly executed workup can easily ruin a successful reaction.
Recommended Actions:
-
Safety First: Always perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. Have a base bath (e.g., sodium bicarbonate solution) ready for any spills.
-
Controlled Quenching: The goal is to neutralize the excess POCl₃ and the acidic byproducts slowly and at a low temperature.
Step-by-Step Workup and Purification Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), allow the reaction vessel to cool to room temperature.
-
Solvent Removal (Optional but Recommended): If the reaction was run neat in POCl₃, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap). This significantly reduces the quenching hazard.
-
Quenching: Prepare a separate large beaker containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. Place it in an ice bath.
-
Slow Addition: While vigorously stirring the ice/base slurry, add the cooled reaction mixture dropwise using an addition funnel. CRITICAL: Monitor the temperature of the quenching solution and the rate of gas evolution. Do not allow it to rise above 10 °C.
-
Neutralization & Extraction: Once the addition is complete, continue stirring for 30 minutes. Adjust the pH of the aqueous slurry to ~8-9 with a base solution. Transfer the mixture to a separatory funnel and extract it three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Frequently Asked Questions (FAQs)
Q4: What analytical techniques are best for monitoring these reactions?
-
Thin Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of products in both steps. Use a UV lamp for visualization. For the chlorination step, the product (4-chloro derivative) will be significantly less polar than the starting material (4-hydroxy derivative).
-
Nuclear Magnetic Resonance (¹H NMR): Invaluable for structural confirmation. For the final product, expect to see characteristic shifts for the aromatic protons and the methyl group singlet. The disappearance of the broad -OH proton signal from the precursor is a key indicator of successful chlorination.
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and the final product. The isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) is a definitive indicator of successful chlorination.[12]
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|1221272-96-3 [benchchem.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 4-Chloro-2-methyl-1,8-naphthyridine in Experimental Assays
Welcome to the technical support center for 4-Chloro-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for overcoming the solubility challenges associated with this compound in a variety of experimental settings. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the accuracy and reproducibility of your results.
Introduction to this compound and its Solubility Profile
This compound is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold known for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] Like many heterocyclic compounds, its planar structure and physicochemical properties can lead to poor aqueous solubility, posing a significant hurdle in biological and biochemical assays.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Predicted XlogP | 2.5 | [3] |
| Appearance | Solid |
The predicted XlogP value of 2.5 indicates a degree of lipophilicity, which often correlates with low solubility in aqueous media. Furthermore, the presence of basic nitrogen atoms in the 1,8-naphthyridine ring system suggests that the compound's solubility will be highly dependent on pH.[4][5]
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A1: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility.[6] When a concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous medium, the solvent environment changes drastically. The aqueous buffer cannot maintain the compound in solution at the same concentration as the DMSO, leading to precipitation.[6] The key is to ensure the final concentration of the compound does not exceed its solubility limit in the final assay medium, which includes a low percentage of the organic co-solvent.
Q2: What is the best initial approach to solubilizing this compound for an in vitro assay?
A2: The recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[7] DMSO is a common first choice due to its excellent solubilizing power for a wide range of organic compounds.[7] A high-concentration stock (e.g., 10-50 mM) allows for a significant dilution factor, which minimizes the final concentration of the organic solvent in your assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[8]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, for nitrogen-containing heterocyclic compounds like this compound, pH modification can be a very effective strategy.[4] The nitrogen atoms in the naphthyridine ring can be protonated in acidic conditions, forming a more soluble salt. Therefore, lowering the pH of your aqueous buffer may significantly increase the solubility of your compound. It is crucial to determine the optimal pH range where the compound is both soluble and stable, and that is compatible with your assay system.
Q4: Are there alternatives to DMSO if it's not suitable for my experimental system?
A4: While DMSO is widely used, other water-miscible organic solvents can be considered. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] The choice of solvent will depend on the specific solubility of this compound in these alternatives and the tolerance of your assay. Always perform a vehicle control with the chosen solvent to account for any potential effects on your experimental results.
Q5: What are cyclodextrins, and can they help with the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its low toxicity.[10] This can be a very effective approach, especially for cell-based assays where the final concentration of organic solvents needs to be minimized.
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate upon dilution of stock solution | "Solvent Shock": The compound's solubility limit in the final aqueous buffer is exceeded.[6] | - Lower the final concentration of the compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your assay (typically <0.5%).[6] - Add the stock solution to the assay buffer while vortexing to promote rapid dispersion.[6] |
| Precipitate forms over time during incubation | Temperature Shift: Changes in temperature between solution preparation and incubation (e.g., room temperature to 37°C) can affect solubility. | - Pre-warm the assay buffer to the incubation temperature before adding the compound stock solution. - Prepare the final dilutions immediately before use. |
| pH Shift: Cellular metabolism can alter the pH of the culture medium over time, potentially causing the compound to precipitate if its solubility is pH-dependent. | - Ensure your culture medium is adequately buffered for the duration of the experiment. - Determine the pH-solubility profile of your compound to understand its stability at different pH values. | |
| Interaction with Media Components: Proteins (e.g., in Fetal Bovine Serum) or salts in the culture medium can interact with the compound, leading to precipitation. | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. - If serum is suspected, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. | |
| Inconsistent results between experiments | Incomplete Dissolution of Stock: The initial stock solution may not be fully dissolved, leading to inaccurate concentrations in subsequent dilutions. | - Visually inspect the stock solution for any particulates. Gentle warming (to 37°C) or brief sonication can aid dissolution.[8] - Prepare fresh stock solutions regularly. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can cause the compound to come out of solution over time. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[8] |
Solubility Enhancement Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
Caption: A decision workflow for systematically addressing solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 178.62 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.786 mg of this compound powder.
-
Dissolution: a. Transfer the weighed powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO (in this case, 1 mL). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. d. Visually inspect the solution against a light source to ensure no solid particles remain. If needed, gentle warming in a 37°C water bath or brief sonication can be applied.[8]
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[8] b. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays
This protocol describes the critical step of diluting the DMSO stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile polypropylene tubes or plates
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Vortex Stock: Once thawed, briefly vortex the stock solution to ensure it is homogeneous.
-
Prepare Intermediate Dilution (if necessary): For very high dilution factors, a two-step dilution can be beneficial.
-
Final Dilution: a. Vigorously vortex the pre-warmed aqueous medium. b. While the medium is still vortexing, add the required volume of the stock solution directly into the vortex. This rapid mixing is crucial for preventing localized high concentrations that can lead to precipitation.[6] c. Continue vortexing for another 10-15 seconds.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your assay.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubility Enhancement
This protocol provides a method for using HP-β-CD to prepare a solution of this compound for cell-based assays.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Remove Undissolved Compound: After the equilibration period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Sterile Filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter. This will yield a clear, saturated solution of the compound-cyclodextrin complex.
-
Quantification (Recommended): It is highly recommended to determine the actual concentration of this compound in the final filtered solution using an appropriate analytical method (e.g., HPLC-UV) before use in assays.
Logical Relationships in Solubility Enhancement
The choice of a solubility enhancement strategy depends on the properties of the compound and the requirements of the assay.
Caption: Interplay between compound properties and solubility strategies.
References
- 1. This compound|1221272-96-3 [benchchem.com]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]
- 4. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-1,8-naphthyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Chloro-2-methyl-1,8-naphthyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly focusing on the formation of byproducts during the synthesis. The protocols and explanations provided herein are grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My yield of 2-methyl-1,8-naphthyridin-4-ol (the precursor) is significantly lower than expected in the Gould-Jacobs reaction. What are the likely causes and how can I improve it?
Low yields in the Gould-Jacobs cyclization to form the naphthyridin-4-ol intermediate are a common issue. The primary causes are often related to incomplete reaction or thermal degradation.[1]
Potential Causes and Solutions:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often exceeding 250 °C.[1] Insufficient temperature or reaction time can lead to the accumulation of the uncyclized anilinomethylenemalonate intermediate.
-
Troubleshooting Protocol:
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10-15 °C) to find the optimal point for cyclization without causing significant degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the intermediate and the formation of the product.
-
Microwave Synthesis: Consider using a microwave reactor for the cyclization step. Microwave heating can often reduce reaction times dramatically and improve yields by providing rapid and uniform heating.[1]
-
-
-
Thermal Decomposition: The high temperatures required for the Gould-Jacobs reaction can also lead to the decomposition of the starting materials, intermediate, or the final product, resulting in a dark, tarry crude product and low yields.
-
Troubleshooting Protocol:
-
Use of High-Boiling Solvents: Employing a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can help to maintain a consistent and controlled reaction temperature, minimizing localized overheating and subsequent decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures.
-
-
-
Suboptimal Starting Materials: The purity of the starting 2-aminopyridine derivative and the malonic ester derivative is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
-
Troubleshooting Protocol:
-
Starting Material Purification: Ensure the purity of your starting materials by recrystallization or distillation before use.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
-
Workflow for Optimizing the Gould-Jacobs Reaction:
Caption: Troubleshooting workflow for low yield in the Gould-Jacobs reaction.
Q2: My final product, this compound, is contaminated with a significant amount of unreacted 2-methyl-1,8-naphthyridin-4-ol after the chlorination step. How can I drive the reaction to completion?
Incomplete chlorination is a frequent problem when using phosphorus oxychloride (POCl₃). The reactivity of the hydroxyl group can be hindered, leading to a mixture of starting material and product.
Potential Causes and Solutions:
-
Insufficient POCl₃: The stoichiometry of POCl₃ is critical. While a slight excess is often used, an insufficient amount will result in incomplete conversion.
-
Troubleshooting Protocol:
-
Increase POCl₃ Stoichiometry: Gradually increase the molar equivalents of POCl₃ (e.g., from 1.5 to 2.5 equivalents) and monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Be aware that a large excess of POCl₃ can lead to the formation of other byproducts.
-
-
-
Reaction Temperature and Time: The chlorination reaction often requires heating to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: If the reaction is sluggish at a lower temperature, cautiously increase the temperature (e.g., to 70-90 °C) and monitor the progress.[2] Extend the reaction time if necessary, but be mindful of potential side reactions with prolonged heating.
-
-
-
Presence of Water: POCl₃ reacts violently with water. Any moisture in the reaction setup or reagents will consume the POCl₃ and reduce its effectiveness for the desired chlorination.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The 2-methyl-1,8-naphthyridin-4-ol starting material should also be completely dry.
-
-
Data Summary for Chlorination Optimization:
| Parameter | Condition 1 (Low Conversion) | Condition 2 (Optimized) | Potential Byproducts |
| POCl₃ (equivalents) | 1.2 | 2.0 - 2.5 | Over-chlorinated products |
| Temperature (°C) | 50 | 80 - 90 | Dimerization, degradation |
| Reaction Time (h) | 2 | 4 - 6 | Increased side reactions |
| Solvent | Anhydrous Toluene | Anhydrous Toluene or neat | - |
Q3: I have an unexpected byproduct with a higher molecular weight than my desired product in my final LC-MS analysis. What could it be?
The formation of higher molecular weight byproducts during the chlorination step is often indicative of dimerization or the formation of phosphorylated intermediates that have reacted further.
Potential Byproducts and Formation Mechanisms:
-
"Pseudodimer" Formation: During the chlorination with POCl₃, a phosphorylated intermediate is formed. This electrophilic intermediate can be attacked by the nucleophilic hydroxyl group of an unreacted 2-methyl-1,8-naphthyridin-4-ol molecule, leading to the formation of a "pseudodimer".[2]
-
Mechanism:
-
The hydroxyl group of 2-methyl-1,8-naphthyridin-4-ol attacks POCl₃ to form an O-phosphorylated intermediate.
-
A second molecule of 2-methyl-1,8-naphthyridin-4-ol attacks the phosphorus center of the intermediate, displacing a chloride ion and forming a dimeric phosphate species.
-
-
-
Minimization Strategy:
-
Controlled Addition of POCl₃: Add the POCl₃ slowly to a solution of the 2-methyl-1,8-naphthyridin-4-ol at a lower temperature (e.g., 0-10 °C) to control the concentration of the reactive phosphorylated intermediate. After the addition is complete, the reaction can then be slowly warmed to the desired temperature.
-
Use of a Base: The addition of a non-nucleophilic base can help to deprotonate the hydroxyl group, increasing its reactivity towards POCl₃ and potentially favoring the desired chlorination over dimerization. However, the choice of base and reaction conditions must be carefully optimized.
-
Proposed Dimerization Pathway:
Caption: Potential pathway for "pseudodimer" formation during chlorination.
Q4: My NMR spectrum shows signals that suggest chlorination has occurred on the methyl group. Is this possible and how can I avoid it?
Yes, electrophilic chlorination of the methyl group at the 2-position is a possible side reaction when using reagents like POCl₃, especially under harsh conditions.[3][4]
Potential Cause and Avoidance:
-
Over-chlorination: The use of a large excess of POCl₃ and/or high reaction temperatures for prolonged periods can lead to the chlorination of the methyl group, forming 4-chloro-2-(chloromethyl)-1,8-naphthyridine and potentially di- and tri-chlorinated species.
-
Avoidance Strategy:
-
Careful Stoichiometry: Use the minimum amount of POCl₃ required for complete conversion of the hydroxyl group.
-
Temperature Control: Avoid excessive heating. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Frequently Asked Questions (FAQs)
What are the most common impurities to look out for in the synthesis of this compound?
The most common impurities can be categorized by the stage of the synthesis in which they are formed:
-
From the Gould-Jacobs/Friedländer Reaction:
-
Unreacted 2-aminopyridine derivatives: These are basic impurities that can often be removed with an acidic wash during workup.
-
Uncyclized Intermediate: The anilinomethylenemalonate intermediate may persist if the cyclization is incomplete.
-
Regioisomers: If an asymmetrically substituted aminopyridine is used, a mixture of regioisomeric naphthyridinols may be formed.
-
-
From the Chlorination Reaction:
-
Unreacted 2-methyl-1,8-naphthyridin-4-ol: A common impurity if the chlorination is incomplete.
-
"Pseudodimers": Higher molecular weight byproducts formed from the reaction of the phosphorylated intermediate with the starting material.[2]
-
Over-chlorinated products: Species where the methyl group has also been chlorinated.[3][4]
-
Hydrolysis Product: If the crude product is exposed to water during workup before the excess POCl₃ is quenched, the 4-chloro product can hydrolyze back to the 4-hydroxy starting material.
-
What is the best way to purify the final this compound product?
A multi-step purification strategy is often the most effective:
-
Aqueous Workup:
-
Carefully quench the reaction mixture by pouring it onto crushed ice. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide to precipitate the crude product. Be cautious as this is an exothermic process.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
-
Acidic Wash (Optional):
-
If you suspect the presence of basic impurities like unreacted 2-aminopyridine from the first step, an acidic wash of the organic layer with dilute HCl can be effective. However, be aware that the naphthyridine nitrogen atoms are also basic and the product may partition into the aqueous layer if the acid is too concentrated.
-
-
Column Chromatography:
-
Silica gel column chromatography is a highly effective method for separating the desired product from byproducts with different polarities. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically used.
-
-
Recrystallization:
-
For obtaining a highly pure final product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is recommended.
-
Purification Workflow:
References
- 1. ablelab.eu [ablelab.eu]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of 1,8-Naphthyridine Synthesis Scale-Up
Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the scale-up of this important class of heterocyclic compounds. As the demand for 1,8-naphthyridine scaffolds in pharmaceuticals and material science continues to grow, moving from bench-scale synthesis to larger-scale production presents a unique set of challenges.[1][2] This resource, structured in a question-and-answer format, aims to address specific issues you may encounter during your experiments, grounded in scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Bench to Gram-Scale Synthesis
This section focuses on common issues encountered when transitioning from small-scale discovery chemistry to gram-scale synthesis, a crucial step for supplying material for further biological evaluation.
Q1: My initial small-scale Friedländer synthesis of a 1,8-naphthyridine derivative gave a promising yield, but it dropped significantly upon scaling up to a gram-scale. What are the likely causes and how can I rectify this?
This is a common and often frustrating issue. The drop in yield during scale-up can typically be attributed to a combination of factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Suboptimal Catalyst Choice and Loading: Catalysts that are effective on a milligram scale may not perform as well under the slightly different conditions of a larger reaction.
-
Insight: Traditional acid or base catalysts can be harsh and lead to side reactions, especially with longer reaction times or localized temperature changes in a larger flask.[3] Modern, milder catalysts often provide better results.
-
Recommendation: Consider switching to a more robust catalytic system. For instance, ionic liquids like choline hydroxide (ChOH) in water have demonstrated excellent yields (up to 99% for 2-methyl-1,8-naphthyridine) and offer a greener alternative to traditional organic solvents.[3] Catalyst loading is also critical; for ChOH-catalyzed reactions in water, 1 mol% has been found to be optimal.[4]
-
-
Inadequate Temperature Control: Maintaining a consistent internal temperature is more challenging in a larger reaction vessel.
-
Insight: The Friedländer annulation can be exothermic. Poor heat dissipation in a larger flask can lead to localized hotspots, promoting the formation of byproducts and degradation of the desired product.
-
Recommendation: Use an oil bath with a temperature probe directly in the reaction mixture for accurate temperature monitoring and control. For the ChOH-catalyzed synthesis of 2-methyl-1,8-naphthyridine in water, a mild temperature of 50°C has proven to be optimal.[4]
-
-
Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more critical.
-
Insight: Poor mixing can lead to localized high concentrations of reactants, which can favor side reactions.
-
Recommendation: Use an appropriately sized stir bar and a stir plate with sufficient power to ensure vigorous stirring and a visible vortex. For viscous reaction mixtures, a mechanical overhead stirrer is recommended.
-
-
Inefficient Work-up and Extraction: The efficiency of liquid-liquid extractions can decrease with increasing volume.
-
Insight: Incomplete extraction of the product from the aqueous layer is a common source of yield loss.
-
Recommendation: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combining the organic layers, washing with brine to remove excess water, and thoroughly drying over an anhydrous salt like sodium sulfate before solvent evaporation are crucial steps.
-
Q2: I am observing the formation of multiple isomers (poor regioselectivity) when using an unsymmetrical ketone in my Friedländer synthesis. How can I improve the regioselectivity?
Poor regioselectivity is a known challenge in the Friedländer annulation when using unsymmetrical ketones, as cyclization can occur on either side of the carbonyl group.
Strategies to Enhance Regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity.
-
Insight: Certain catalysts can sterically or electronically favor the formation of one regioisomer over the other.
-
Recommendation: The use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[5] Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) have also been shown to favor the formation of a single product with unsymmetrical ketones.[6]
-
-
Controlled Reagent Addition: The rate of addition of the ketone can impact the outcome.
-
Insight: Slow addition of the methyl ketone substrate to the reaction mixture can increase the regioselectivity.[5] This is thought to be due to maintaining a low concentration of the ketone, which can favor the kinetically controlled product.
-
Recommendation: Use a syringe pump for the slow and controlled addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst.
-
Section 2: Troubleshooting Guide - From Gram-Scale to Pilot Plant
Moving beyond the gram-scale introduces new challenges related to chemical engineering principles. This section addresses these critical scale-up issues.
Q3: We are planning to scale up a Friedländer synthesis to a 20 L reactor. What are the primary safety and operational concerns we need to address regarding the exothermic nature of the reaction?
Scaling up exothermic reactions requires careful consideration of heat management to prevent thermal runaway.
Key Considerations for Large-Scale Exothermic Reactions:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[7][8]
-
Insight: What might be a mild exotherm in a 1 L flask can become a serious safety hazard in a 20 L reactor if not properly managed.
-
Recommendation:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Controlled Addition: Implement a slow, controlled addition of one of the reactants (e.g., the ketone) using a dosing pump. The addition rate should be carefully calculated based on the calorimetric data to ensure that the heat generated can be effectively removed by the reactor's cooling system.
-
Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place. This typically involves the rapid addition of a cold, inert solvent to dilute the reaction and absorb the excess heat.
-
-
-
Mixing Efficiency: Ensuring uniform temperature and concentration throughout a large reactor is crucial.
-
Insight: Inefficient mixing can lead to the formation of localized hot spots, which can accelerate the reaction rate in those areas and potentially initiate a thermal runaway.[9] Poor mixing can also negatively impact product selectivity.[9][10]
-
Recommendation:
-
Impeller Design: Use an appropriate impeller design for the reactor and the viscosity of the reaction medium. Pitched-blade turbines or hydrofoil impellers are often more effective for promoting axial flow and uniform temperature distribution than simple anchor or paddle stirrers.
-
Baffles: Ensure the reactor is equipped with baffles to prevent the formation of a central vortex and improve top-to-bottom mixing.
-
-
Q4: Our 1,8-naphthyridine product crystallizes out of the reaction mixture during the reaction on a larger scale, leading to a thick slurry that is difficult to stir. How can we manage this?
Product precipitation during the reaction can be a significant operational challenge, impacting mixing, heat transfer, and downstream processing.
Strategies for Managing Product Precipitation:
-
Solvent Selection: The choice of solvent is critical.
-
Insight: A solvent that keeps the product soluble at the reaction temperature but allows for crystallization upon cooling is ideal.
-
Recommendation: If the current solvent system is problematic, screen for alternative solvents or solvent mixtures that offer better solubility for the product at the reaction temperature.
-
-
Reaction Concentration: Adjusting the concentration of the reactants can help.
-
Insight: Running the reaction at a more dilute concentration may keep the product in solution. However, this will reduce the reactor throughput.
-
Recommendation: Experiment with different concentrations to find a balance between preventing precipitation and maintaining a reasonable reaction throughput.
-
-
Temperature Profile: Modifying the reaction temperature can be a solution.
-
Insight: Increasing the reaction temperature may improve the solubility of the product.
-
Recommendation: If the reaction chemistry allows, consider running the reaction at a slightly higher temperature to maintain product solubility. This must be carefully evaluated to avoid increased byproduct formation.
-
Section 3: Purification and Impurity Control on a Larger Scale
Achieving high purity is a critical aspect of synthesizing active pharmaceutical ingredients (APIs). This section provides guidance on purification and impurity management during scale-up.
Q5: We are struggling with the purification of our 1,8-naphthyridine derivative at a multi-gram scale. Column chromatography is becoming impractical. What are more scalable purification strategies?
While column chromatography is an excellent tool for small-scale purification, it is often not economically viable or scalable for large quantities of material.
Scalable Purification Techniques:
-
Recrystallization: This is the most common and cost-effective method for purifying crystalline solids at a large scale.
-
Insight: The success of recrystallization depends on finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
-
Recommendation:
-
Solvent Screening: Conduct a thorough solvent screen to identify the optimal solvent or solvent mixture for recrystallization.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals. Slow cooling is generally preferred over rapid cooling in an ice bath, which can trap impurities.
-
-
-
Acid-Base Extraction: Many 1,8-naphthyridine derivatives are basic and can be purified by acid-base extraction.
-
Insight: This technique is particularly effective for removing non-basic impurities.
-
Recommendation: Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The basic 1,8-naphthyridine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which is then collected by filtration.
-
Q6: Our scaled-up synthesis is producing a persistent, colored impurity. How can we identify and remove it?
Colored impurities, even at low levels, can be a significant issue, particularly for pharmaceutical applications.
Identifying and Removing Colored Impurities:
-
Identification: The first step is to identify the structure of the impurity.
-
Insight: Understanding the structure of the impurity can provide clues about its origin and help in developing a strategy for its removal.
-
Recommendation: Isolate a small amount of the impurity, if possible, and use analytical techniques such as LC-MS and NMR to determine its structure.
-
-
Removal:
-
Insight: Colored impurities are often highly conjugated organic molecules.
-
Recommendation:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can be effective in adsorbing colored impurities. The carbon is then removed by filtration.
-
Recrystallization: As mentioned earlier, recrystallization can be very effective in removing colored impurities if a suitable solvent system is found.
-
-
Section 4: Data and Protocols
Comparative Data on Catalytic Systems
The choice of catalyst is a critical factor in the success of the Friedländer synthesis of 1,8-naphthyridines. The following table summarizes the performance of different catalytic systems for the synthesis of 2-methyl-1,8-naphthyridine.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1) | Water | 50 | 6 | 99 | [3] |
| None | Water | 50 | 6 | 0 | [3] |
| DABCO (100) | Solvent-free (Microwave) | - | 0.05 | 86 | [3] |
| [Bmmim][Im] (as solvent) | - | 80 | 24 | 90 | [6] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide (ChOH) [1][11]
This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[1][11]
-
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline Hydroxide (ChOH)
-
Water
-
Ethyl acetate
-
Nitrogen gas
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol) and acetone (e.g., 0.73 mL, 10 mmol).
-
Add water (e.g., 10 mL) to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (2 x 40 mL) and water (10 mL) in a separatory funnel.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Purification by Silica Gel Column Chromatography [12][13]
This is a general protocol for the purification of 1,8-naphthyridine derivatives.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.
-
Section 5: Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the general mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines and a typical workflow for synthesis and purification.
Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Caption: General workflow for the synthesis and purification of 1,8-naphthyridine derivatives.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fauske.com [fauske.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What Is The Importance Of A Mixing Reactor? Unlock Efficient And Safe Chemical Processes - Kintek Solution [kindle-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Unsymmetrical 1,8-Naphthyridine Synthesis
Welcome to the technical support center for navigating the complexities of unsymmetrical 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity, a common and often frustrating hurdle in this field. Here, we dissect the core issues, provide actionable troubleshooting advice, and offer detailed protocols to enhance the predictability and outcome of your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Friedländer annulation with an unsymmetrical ketone and obtaining a mixture of regioisomers. What is the primary cause of this lack of selectivity?
A1: This is a classic challenge in the Friedländer synthesis of 1,8-naphthyridines. The reaction proceeds via the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound possessing an α-methylene group.[1] With an unsymmetrical ketone (e.g., 2-butanone), there are two distinct enolates or enamines that can form, leading to two different points of cyclization.
The reaction can proceed through two main mechanistic pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2] The regiochemical outcome is determined by which α-carbon of the ketone attacks the carbonyl group of the aminopyridine derivative. This competition is often sensitive to subtle changes in reaction conditions, leading to mixtures of the 2,3-disubstituted and the desired 2-substituted 1,8-naphthyridine.
Visualizing the Competing Pathways
The following diagram illustrates the two competing pathways in the Friedländer annulation with an unsymmetrical ketone, leading to the formation of two distinct regioisomers.
Caption: Competing pathways in Friedländer annulation.
Q2: How can I control the regioselectivity to favor the formation of a single 1,8-naphthyridine isomer?
A2: Controlling regioselectivity requires a multi-faceted approach that involves careful selection of catalysts, optimization of reaction conditions, and strategic substrate modification. Here are the key levers you can pull:
-
Catalyst Selection: This is arguably the most critical factor. While traditional methods use harsh acids or bases, modern protocols have identified catalysts that can strongly favor one regioisomer.[3]
-
Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted products.[4][5] The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is exceptionally effective, achieving regioselectivities as high as 96:4 for 1,8-naphthyridines.[4][5][6]
-
Ionic Liquids (ILs): Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), can act as both the catalyst and solvent, promoting the formation of exclusive products in excellent yields with unsymmetrical ketones.[7][8]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can influence the kinetic vs. thermodynamic control of the enolate formation. Higher temperatures have been reported to increase regioselectivity in some systems.[4][5]
-
Rate of Addition: A slow addition of the ketone to the reaction mixture has been shown to significantly improve the formation of the desired regioisomer.[4][5][6] This technique helps to maintain a low concentration of the ketone, favoring the kinetically preferred enolization.
-
-
Solvent Choice: The choice of solvent can impact reaction rates and yields. While traditional organic solvents are common, recent studies have shown high yields in water or even under solvent-free conditions, which can also simplify workup.[9] Greener methods using water as a solvent with a biocompatible ionic liquid catalyst like choline hydroxide (ChOH) have been developed for gram-scale synthesis with excellent yields.[10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for optimization.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This indicates that the energy barrier for the two competing cyclization pathways is very similar under your current conditions.
Troubleshooting Workflow:
Caption: Workflow for improving regioselectivity.
Detailed Steps & Rationale:
-
Change the Catalyst (Highest Impact):
-
Action: Switch from a non-selective acid/base catalyst (like KOH or p-TsOH) to a known regioselective amine catalyst such as TABO.[4][5][6]
-
Rationale: Catalysts like TABO operate through an enamine-based mechanism. The steric bulk of the catalyst-substrate intermediate can create a significant energy difference between the two possible transition states for cyclization, thus favoring one pathway over the other.
-
-
Implement Slow Addition:
-
Action: Using a syringe pump, add the unsymmetrical ketone to the solution of 2-aminopyridine-3-carbaldehyde and catalyst over several hours.
-
Rationale: Slow addition maintains a low concentration of the ketone, which can favor the formation of the kinetic enolate/enamine over the thermodynamic one, thereby enhancing selectivity.[3][6]
-
-
Optimize Temperature:
-
Action: Screen a range of temperatures. For TABO-catalyzed reactions, temperatures between 80-110 °C are often effective.
-
Rationale: Temperature affects reaction rates and can influence the equilibrium between the different enolates. A systematic optimization is necessary to find the sweet spot for your specific substrates.[9]
-
Problem 2: The reaction is clean but the yield of the desired regioisomer is low.
This suggests that while the desired pathway is favored, the overall reaction efficiency is poor.
Troubleshooting Steps:
-
Verify Purity of Starting Materials: Impurities in either the 2-aminopyridine-3-carbaldehyde or the ketone can inhibit the catalyst or lead to side reactions.[9]
-
Increase Catalyst Loading: While catalytic amounts are desired, a slight increase in the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes improve conversion without compromising selectivity.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the planned duration, extend the reaction time.[9]
-
Consider a Greener, High-Yield Protocol: Methods using choline hydroxide in water have reported excellent yields (>90%) for a wide range of substrates and allow for easy separation of the catalyst and product.[10][11] This could be a superior alternative if traditional organic solvents are giving low yields.
Quantitative Data Summary: Catalyst and Condition Effects
The following table summarizes reported regioselectivities and yields for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminopyridine-3-carbaldehyde and acetone, illustrating the impact of different catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (2-Me : 2,3-diMe) | Reference |
| KOH | Ethanol | Reflux | Moderate | Mixture | [12][13] |
| TABO | Toluene | 110 | 84 | >95:5 | [4][5] |
| [Bmmim][Im] | Neat | 80 | 90 | Exclusive Product | [7][8] |
| Choline Hydroxide | Water | 50 | 99 | N/A (Symmetrical Ketone) | [10][11] |
Note: Data is compiled from multiple sources for illustrative purposes. Actual results will vary based on specific substrates and precise experimental conditions.
Detailed Experimental Protocol: Highly Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines using TABO
This protocol is adapted from established literature for the synthesis of 2-substituted 1,8-naphthyridines with high regioselectivity.[4][5]
Materials:
-
2-Aminopyridine-3-carbaldehyde
-
Unsymmetrical methyl ketone (e.g., 2-butanone)
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions
-
Syringe pump
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a rubber septum, add 2-aminopyridine-3-carbaldehyde (1.0 eq) and TABO (0.2 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a 0.2 M concentration with respect to the aminopyridine.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Slow Addition of Ketone: In a separate syringe, prepare a solution of the unsymmetrical ketone (1.5 eq) in a small amount of anhydrous toluene. Using a syringe pump, add this solution to the reaction mixture over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 110 °C for an additional 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aminopyridine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-substituted 1,8-naphthyridine.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 1,8-Naphthyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, and its efficient synthesis is of paramount importance.[1] This guide focuses primarily on the widely utilized Friedländer annulation, a versatile method for constructing this heterocyclic system.[2][3]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in chemical principles.
Problem 1: Consistently Low Reaction Yields
Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a common hurdle and can often be rectified by systematically evaluating the catalyst, solvent, and reaction temperature.
-
Catalyst Choice and Loading: The catalyst is a critical determinant of reaction efficiency. While traditional methods often rely on harsh acid or base catalysts, contemporary approaches favor milder and more effective alternatives.[4]
-
Ionic Liquids: Basic ionic liquids such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to significantly higher yields.[4] For instance, a mere 1 mol% of ChOH in aqueous media has been shown to be optimal for gram-scale synthesis.[5][6]
-
Metal Salts: Lewis acids like CeCl₃·7H₂O have been successfully employed as reusable catalysts under solvent-free grinding conditions, offering high yields in short reaction times.[7]
-
Optimization: It is crucial to perform a catalyst loading study to find the optimal concentration for your specific substrates.
-
-
Solvent System: The reaction medium plays a pivotal role in solubility, reaction kinetics, and work-up.
-
Green Solvents: Water is an excellent, environmentally benign solvent for the Friedländer reaction, particularly when paired with a suitable catalyst like ChOH.[5][6] High yields have been reported for a variety of substrates in water.[5][8]
-
Solvent-Free Conditions: For certain catalyst systems, such as CeCl₃·7H₂O or DABCO with microwave irradiation, solvent-free conditions can provide high yields and simplify product isolation.[7][9]
-
Traditional Solvents: While organic solvents are common, exploring greener alternatives is encouraged.
-
-
Reaction Temperature: The optimal temperature is highly dependent on the chosen catalyst and solvent system.
-
For ChOH-catalyzed reactions in water, 50°C has been identified as an effective temperature.[5]
-
Reactions utilizing basic ionic liquids like [Bmmim][Im] may require higher temperatures, around 80°C, for optimal performance.[4]
-
It is advisable to conduct a temperature screen to determine the ideal conditions for your specific reaction.
-
-
Purity of Starting Materials: Ensure the high purity of your 2-aminonicotinaldehyde (or related derivative) and the active methylene compound. Impurities can lead to side reactions and inhibit catalyst activity, thereby reducing the yield of the desired product.[10]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist after the expected reaction time, an extension may be necessary to drive the reaction to completion.[10]
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
Q2: I am observing the formation of multiple products, indicating poor regioselectivity, when using an unsymmetrical ketone. How can I control the regioselectivity of the Friedländer annulation?
A2: Achieving high regioselectivity with unsymmetrical ketones is a known challenge. The choice of catalyst is paramount in directing the cyclization to favor a specific regioisomer.
-
Catalyst Selection for Regiocontrol:
-
Amine Catalysts: The bicyclic amine catalyst, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[11]
-
Slow Addition: Regioselectivity can often be improved by the slow addition of the methyl ketone substrate to the reaction mixture.[11]
-
Problem 3: Difficult Product Purification
Q3: My crude product is an impure solid or oil, and I am struggling with purification. What are the best strategies to obtain a pure product?
A3: Effective purification is essential for obtaining high-quality 1,8-naphthyridine derivatives. A combination of a proper work-up procedure and a suitable purification technique is often necessary.
-
Work-up Procedure: A thorough aqueous work-up can significantly simplify subsequent purification steps by removing a large portion of impurities.
-
Acidic Wash: To remove unreacted basic starting materials like 2-aminopyridine derivatives, wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic impurities will be protonated and partition into the aqueous phase.[12]
-
Neutralization and Brine Wash: Follow the acid wash with a saturated aqueous sodium bicarbonate (NaHCO₃) wash to neutralize any remaining acid, and then a brine wash to remove excess water.[12]
-
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the standard purification method.
-
Solvent System: A common eluent is a mixture of petroleum ether and ethyl acetate. The polarity should be optimized using TLC to achieve good separation.[10]
-
Tailing Mitigation: If you observe tailing of spots on TLC, which can be common for basic compounds like 1,8-naphthyridines, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation.[10]
-
-
Problem 4: Catalyst Deactivation and Recycling
Q4: I am using an expensive catalyst and would like to recycle it. What are the common causes of deactivation, and how can I regenerate and reuse my catalyst?
A4: Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, or changes in the catalyst's chemical state. Understanding the deactivation pathway is key to developing a regeneration strategy.
-
Ionic Liquids: Basic ionic liquids like [Bmmim][Im] can often be recycled. After product extraction with a suitable organic solvent (e.g., ethyl ether), the ionic liquid can be washed, dried, and reused multiple times without a significant loss of catalytic activity.[4]
-
Heterogeneous Catalysts: For solid-supported catalysts, deactivation can sometimes be caused by the reduction of the active metal center to an inactive state (e.g., Pd(II) to Pd(0)).[13][14] Regeneration may be possible through an oxidative treatment. The specific regeneration protocol will depend on the nature of the catalyst and the deactivation mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using "green" chemistry approaches for 1,8-naphthyridine synthesis?
A1: Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 1,8-naphthyridine synthesis, this offers several benefits:
-
Environmental Impact: Reduces pollution by minimizing the use of toxic organic solvents and harsh reagents.[5]
-
Safety: The use of water as a solvent and non-toxic catalysts like choline hydroxide enhances the safety of the procedure.[5]
-
Cost-Effectiveness: Water is an inexpensive and abundant solvent. Furthermore, some green catalysts can be easily recovered and reused, reducing overall cost.[4]
-
Simplified Work-up: Reactions in water or under solvent-free conditions can lead to easier product isolation, often through simple filtration, avoiding the need for extensive chromatographic purification.[5]
Q2: How does microwave-assisted synthesis compare to conventional heating for the preparation of 1,8-naphthyridines?
A2: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry. Compared to conventional heating, MAOS offers:
-
Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times, often from hours to minutes.[9][15]
-
Improved Yields: In many cases, microwave heating leads to higher product yields.[15]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can sometimes reduce the formation of side products.
-
Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.[1]
Q3: Are there any specific safety precautions I should take when synthesizing 1,8-naphthyridines?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific considerations for 1,8-naphthyridine synthesis include:
-
Handling of Reagents: Always consult the Safety Data Sheet (SDS) for all reagents and catalysts used. Some starting materials and reagents may be toxic, corrosive, or flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Microwave Safety: If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.
Q4: What is the general mechanism of the Friedländer synthesis of 1,8-naphthyridines?
A4: The Friedländer synthesis involves the reaction of a 2-amino-3-formylpyridine with a compound containing an active α-methylene group (e.g., a ketone). The reaction is typically catalyzed by an acid or a base. The general mechanism proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[2][3]
Visualizing the Process
General Workflow for 1,8-Naphthyridine Synthesis
Caption: A general workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Catalyst Selection Decision Tree
Caption: A decision tree to guide catalyst selection for 1,8-naphthyridine synthesis.
Data Summary
Comparison of Catalytic Systems for 1,8-Naphthyridine Synthesis
| Catalyst System | Solvent | Temperature (°C) | Typical Yields | Key Advantages | Reference(s) |
| Choline Hydroxide (1 mol%) | Water | 50 | >90% | Green, mild conditions, simple work-up, scalable | [5][6] |
| [Bmmim][Im] | Solvent-free | 80 | High | Reusable catalyst, green | [4] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temp. | High | Mild conditions, rapid, reusable catalyst | [7] |
| DABCO | Solvent-free (microwave) | N/A | 74-86% | Rapid synthesis, high yields | [9] |
| TABO | Toluene | 110 | 65-84% | High regioselectivity with unsymmetrical ketones | [11] |
| Traditional Base (e.g., KOH) | Ethanol | Reflux | Moderate to High | Readily available, well-established | [10] |
Experimental Protocols
Protocol 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water[5]
-
To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by TLC. Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.
-
The product can often be isolated by filtration, washed with cold water, and dried. If necessary, extract the product with an organic solvent and purify further by recrystallization or column chromatography.
Protocol 2: [Bmmim][Im] Catalyzed Solvent-Free Synthesis[4]
-
In a Schlenk reaction bottle, mix the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde.
-
Add the basic ionic liquid [Bmmim][Im] to the mixture.
-
Stir the reaction mixture magnetically at approximately 80°C.
-
After the reaction is complete (monitored by TLC), extract the mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. jchps.com [jchps.com]
Technical Support Center: Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to ensure the success of your experiments. The information herein is curated from established scientific literature and practical laboratory experience to address common challenges and optimize your synthetic protocols.
I. Troubleshooting Guide
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] However, like any technique, it presents unique challenges. This guide addresses specific issues you may encounter during the microwave-assisted synthesis of 1,8-naphthyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Microwave Absorption: The reaction mixture may not be coupling effectively with the microwave energy.[5][6] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.[7] 3. Incorrect Catalyst or Catalyst Loading: The chosen catalyst may be inappropriate for the specific substrates, or the concentration may be insufficient.[7] 4. Short Reaction Time: The duration of microwave irradiation may be too brief for the reaction to reach completion. | 1. Solvent Selection: Employ a polar solvent with a high dielectric constant, such as ethanol, ethylene glycol, or even water, to improve microwave absorption.[8][9] If a non-polar solvent is necessary for solubility, consider adding a small amount of a polar co-solvent or a passive heating element. 2. Temperature Optimization: Systematically increase the reaction temperature in increments (e.g., 10-20°C) to find the optimal condition. Many syntheses of 1,8-naphthyridines have shown success at temperatures around 50-80°C.[7] 3. Catalyst Screening: If using a catalyst-dependent reaction like the Friedländer synthesis, consider alternatives. Basic ionic liquids or choline hydroxide have demonstrated high efficacy.[7][10][11][12] Optimize the catalyst loading; for instance, 1 mol% of choline hydroxide has been shown to be effective.[7] 4. Time Study: Monitor the reaction progress at different time points using TLC to determine the optimal reaction time. |
| Formation of Multiple Products/Low Regioselectivity | 1. Competing Reaction Pathways: The reaction conditions may favor the formation of isomeric byproducts.[7] 2. High Reaction Temperature: Excessive temperatures can sometimes lead to decreased selectivity. | 1. Slow Addition of Reagents: In reactions like the Friedländer synthesis, the slow addition of the methyl ketone substrate can improve regioselectivity.[13] 2. Temperature Control: Avoid excessively high temperatures. A thorough temperature screen can help identify a balance between reaction rate and selectivity.[7] |
| Reaction Mixture Charring or Decomposition | 1. Localized Overheating (Hot Spots): Uneven heating within the reaction vessel can lead to degradation of starting materials or products. 2. Excessive Microwave Power: High power settings can cause a rapid temperature increase that leads to decomposition. | 1. Stirring: Ensure efficient stirring to promote even heat distribution. 2. Power Control: Use a lower, constant power setting and allow the reaction to reach the target temperature more gradually. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Basic precursors like 2-aminopyridine derivatives are common impurities.[14] 2. Residual High-Boiling Point Solvents: Solvents like DMSO or pyridine can be challenging to remove.[14] 3. Formation of Polar Impurities: Side reactions can generate highly polar byproducts that are difficult to separate from the desired product. | 1. Acidic Wash: Incorporate an acidic wash (e.g., 1M HCl) into the work-up procedure to remove basic impurities by converting them into their water-soluble salts.[14] 2. Co-evaporation: For residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[14] Aqueous washes are necessary for removing DMSO.[14] 3. Chromatographic Optimization: For column chromatography, a common eluent system is a gradient of petroleum ether and ethyl acetate.[15] If tailing occurs, adding a small amount of a basic modifier like triethylamine to the eluent can help.[15] 4. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[14] |
II. Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation often superior to conventional heating for 1,8-naphthyridine synthesis?
Microwave heating directly interacts with the molecules in the reaction mixture, leading to rapid and uniform heating.[6][16] This is in contrast to conventional heating, which relies on thermal conduction from an external source. The advantages of microwave-assisted organic synthesis (MAOS) include:
-
Accelerated Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[2][3][17]
-
Higher Yields: The rapid and efficient heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[1][8]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[6][9][18]
Q2: How do I choose the right solvent for my microwave-assisted reaction?
The choice of solvent is crucial for the success of a microwave-assisted reaction. The efficiency of microwave heating depends on the solvent's ability to absorb microwave energy, which is related to its dielectric properties.[5][8]
-
High-Absorbing Solvents: Polar solvents like ethanol, methanol, and water are excellent microwave absorbers and will heat up quickly.[6][8]
-
Medium-Absorbing Solvents: Solvents with moderate polarity can also be effective.
-
Low-Absorbing Solvents: Non-polar solvents like toluene and hexane do not heat efficiently under microwave irradiation.[5] However, they can be used as "heat sinks" in reactions where the reactants themselves are polar and absorb microwave energy, helping to control the overall reaction temperature.[5][16]
Q3: Can I perform microwave-assisted synthesis of 1,8-naphthyridines without a solvent?
Yes, solvent-free microwave-assisted synthesis is a viable and environmentally friendly option for preparing 1,8-naphthyridine derivatives.[6][19][20] In these reactions, the reactants themselves absorb the microwave energy. This approach simplifies the work-up procedure and reduces chemical waste. Often, a solid support or a catalyst is used to facilitate the reaction.
Q4: What are some common synthetic routes for 1,8-naphthyridines that are amenable to microwave assistance?
The Friedländer annulation is one of the most common and straightforward methods for synthesizing 1,8-naphthyridines and is well-suited for microwave assistance.[11] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an α-methylene group adjacent to a carbonyl. Other methods, such as those involving multicomponent reactions, have also been successfully adapted to microwave conditions.[4][21]
Q5: What safety precautions should I take when using a microwave reactor?
-
Use Sealed Vessels: Always use vessels specifically designed for microwave chemistry to prevent explosions from pressure buildup.
-
Monitor Pressure and Temperature: Modern microwave reactors are equipped with sensors to monitor and control internal pressure and temperature.
-
Avoid Metals: Do not use metal objects, such as spatulas or magnetic stir bars with metal cores, inside the microwave cavity, as they can cause arcing.
-
Proper Venting: Ensure the microwave reactor is located in a well-ventilated area, such as a fume hood.
III. Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2-Substituted-1,8-Naphthyridine
This protocol provides a general procedure for the synthesis of a 1,8-naphthyridine derivative via a microwave-assisted Friedländer condensation.
Materials:
-
2-Aminonicotinaldehyde
-
An active methylene carbonyl compound (e.g., a ketone or β-ketoester)
-
Solvent (if not solvent-free)
-
Microwave reactor with appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene carbonyl compound (1.0 mmol), and the catalyst (e.g., 20 mol% DABCO).[19]
-
If using a solvent, add the appropriate volume.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (typically 2-10 minutes). Monitor the reaction progress by TLC if necessary.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
IV. Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams are provided.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in synthesis.
Generalized Friedländer Reaction Mechanism
Caption: The key steps of the Friedländer annulation for 1,8-naphthyridine synthesis.
V. References
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Microwave Chemistry and its Applications. --INVALID-LINK--
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. --INVALID-LINK--
-
ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. --INVALID-LINK--
-
National Center for Biotechnology Information. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. --INVALID-LINK--
-
CEM Corporation. Solvent Choice for Microwave Synthesis. --INVALID-LINK--
-
International Journal of Green and Herbal Chemistry. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. --INVALID-LINK--
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. --INVALID-LINK--
-
BenchChem. Optimizing reaction conditions for the synthesis of 1,8-naphthyridines. --INVALID-LINK--
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. --INVALID-LINK--
-
Wikipedia. Microwave chemistry. --INVALID-LINK--
-
Indian Journal of Chemistry. Efficient synthesis of 1 ,2,4-triazolo[ 4,3-a][ 1 ,8]naphthyridines using nitrous acid under microwave irradiation. --INVALID-LINK--
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. --INVALID-LINK--
-
ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. --INVALID-LINK--
-
ResearchGate. Microwave assisted synthesis of 1,8- naphthyridines | Request PDF. --INVALID-LINK--
-
RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. --INVALID-LINK--
-
National Institutes of Health. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. --INVALID-LINK--
-
National Institutes of Health. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. --INVALID-LINK--
-
BenchChem. common impurities in 1,8-naphthyridine synthesis and removal. --INVALID-LINK--
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. --INVALID-LINK--
-
TSI Journals. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. --INVALID-LINK--
-
IJCRT.org. Synthesis Of 1, 8-Naphthridine Under Microwave Induction And Microwave Irradiation. --INVALID-LINK--
-
BenchChem. troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. --INVALID-LINK--
-
PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. --INVALID-LINK--
-
SpringerLink. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. --INVALID-LINK--
-
MDPI. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. Microwave Assisted Synthesis Of New Heterocyclic Compounds. --INVALID-LINK--
-
PubMed Central. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. --INVALID-LINK--
-
Taylor & Francis Online. Microwave-assisted synthesis of nitrogen-containing heterocycles. --INVALID-LINK--
-
Journal of Pharmaceutical Research International. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. --INVALID-LINK--
-
Ingenta Connect. Microwave-Assisted Multicomponent Synthesis of Heterocycles. --INVALID-LINK--
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. --INVALID-LINK--
References
- 1. ijrpas.com [ijrpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjpdft.com [rjpdft.com]
- 9. mdpi.com [mdpi.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 17. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
- 20. ijcrt.org [ijcrt.org]
- 21. Microwave-Assisted Multicomponent Synthesis of Heterocycles: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Monitoring 1,8-Naphthyridine Synthesis with TLC
Welcome to the technical support center for monitoring the synthesis of 1,8-naphthyridine derivatives using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during this critical analytical step.
Introduction to 1,8-Naphthyridine Synthesis and TLC Monitoring
1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their diverse biological activities.[1][2] The Friedländer annulation is a widely employed, efficient method for synthesizing the 1,8-naphthyridine core, typically involving the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene group.[1][3]
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of these reactions in real-time.[4][5] It allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product, guiding decisions on reaction time and work-up procedures.[6][7]
This guide will address specific challenges you may face when using TLC to monitor your 1,8-naphthyridine synthesis, providing clear, actionable solutions to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and troubleshooting scenarios in a Q&A format.
Section 1: Basic TLC Setup and Interpretation
Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my 1,8-naphthyridine synthesis?
A1: The primary goal is to achieve good separation between your starting materials (e.g., 2-aminopyridine-3-carbaldehyde and the active methylene compound) and your 1,8-naphthyridine product. An ideal solvent system will result in the starting material having a retention factor (Rf) of approximately 0.3-0.5 on the TLC plate.[6] This provides a clear window for the product, which is typically less polar than the starting amine, to appear at a higher Rf value.
For 1,8-naphthyridine synthesis, a common and effective starting point is a mixture of a polar and a non-polar solvent. A frequently cited system is 10% methanol in dichloromethane .[8] You can adjust the polarity by varying the ratio of these solvents. If your compounds are very polar and remain at the baseline, you may need to increase the proportion of the more polar solvent (methanol).[9][10] Conversely, if all spots travel with the solvent front, decrease the polarity by adding more of the less polar solvent (dichloromethane).[9]
Table 1: Recommended Starting Solvent Systems for 1,8-Naphthyridine TLC
| Polarity | Solvent System | Typical Application |
| Moderate | 10-20% Methanol in Dichloromethane | General purpose for many 1,8-naphthyridine syntheses.[8] |
| Higher | 5-10% NH4OH in Methanol/Dichloromethane | For very polar starting materials or products that streak.[10][11] |
| Lower | 10-50% Ethyl Acetate in Hexane | For less polar 1,8-naphthyridine derivatives.[10] |
Q2: I've run my TLC, but I don't see any spots. What could be the problem?
A2: This is a common issue with several potential causes:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your reaction mixture before spotting or apply the sample to the same spot multiple times, allowing the solvent to dry between applications.[9][12]
-
UV Inactivity: Your compounds may not be UV-active. While the aromatic nature of 1,8-naphthyridines suggests they should be visible under UV light (254 nm), this is not always guaranteed for all starting materials or byproducts.[13][14]
-
Volatility: The compounds may have evaporated from the plate, although this is less common for the heterocyclic systems .[9]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[9][12]
Troubleshooting Workflow for Invisible Spots
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. epfl.ch [epfl.ch]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
Comparative study of 4-Chloro-2-methyl-1,8-naphthyridine synthesis methods
A Comprehensive Guide to the Synthesis of 4-Chloro-2-methyl-1,8-naphthyridine: A Comparative Study for Researchers and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity. Among its derivatives, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for this key building block, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in drug discovery and process development.
The synthesis of this compound is predominantly approached via a two-step sequence: the initial formation of the 1,8-naphthyridine core to yield 2-methyl-1,8-naphthyridin-4-ol, followed by a chlorination step. This guide will explore and compare the primary methods for each of these critical transformations.
Part 1: Synthesis of the Intermediate: 2-Methyl-1,8-naphthyridin-4-ol
The cornerstone of this synthesis is the construction of the bicyclic 1,8-naphthyridine ring system. The Gould-Jacobs reaction and its variations stand out as the most classical and widely adopted approaches.
Method 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines and related heterocyclic systems, including the 1,8-naphthyridine core. The reaction proceeds through the condensation of an aminopyridine with a β-ketoester, followed by a thermal cyclization.[1]
Causality Behind Experimental Choices:
The choice of 2-aminopyridine and ethyl acetoacetate as starting materials is dictated by the desired substitution pattern on the final product. The amino group of 2-aminopyridine acts as a nucleophile, attacking the carbonyl carbon of the β-ketoester. The subsequent cyclization is a thermally induced intramolecular condensation, often requiring high temperatures to overcome the activation energy barrier. The reaction is typically carried out in a high-boiling point solvent or neat to achieve the necessary temperatures for cyclization.
Reaction Mechanism:
The reaction initiates with the nucleophilic attack of the amino group of 2-aminopyridine on the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate. This intermediate then undergoes an intramolecular cyclization via attack of the pyridine nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the 2-methyl-1,8-naphthyridin-4-ol.
Figure 1: Simplified mechanism of the Gould-Jacobs reaction for the synthesis of 2-methyl-1,8-naphthyridin-4-ol.
Experimental Protocol (Conventional Heating):
-
In a round-bottom flask, combine 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 130-140°C for 2 hours.
-
Increase the temperature to 240-250°C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture and triturate with diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry to afford 2-methyl-1,8-naphthyridin-4-ol.
Method 2: Microwave-Assisted Gould-Jacobs Reaction
To address the often harsh conditions and long reaction times of the conventional Gould-Jacobs reaction, microwave-assisted synthesis has emerged as a powerful alternative. Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner product profiles.[2][3]
Causality Behind Experimental Choices:
Microwave heating provides rapid and uniform heating of the reaction mixture, which can be particularly beneficial for the high-temperature cyclization step. This can minimize the formation of degradation byproducts that may occur with prolonged conventional heating.[4] The use of a solvent-free or high-boiling point solvent protocol is still common to achieve the necessary temperatures efficiently.
Experimental Protocol (Microwave Irradiation):
-
Place a mixture of 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 200-250°C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the vessel and purify the product as described for the conventional method.
Part 2: Chlorination of 2-Methyl-1,8-naphthyridin-4-ol
The conversion of the 4-hydroxy group to a chloro group is a critical step, as the chlorine atom serves as a versatile handle for further functionalization through nucleophilic substitution reactions.
Method 1: Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a widely used and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.
Causality Behind Experimental Choices:
POCl₃ is a strong dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically performed in excess POCl₃, which can also serve as the solvent. The addition of a base, such as N,N-dimethylaniline, can be used to scavenge the HCl generated during the reaction.[5]
Reaction Mechanism:
The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate and the release of HCl. A chloride ion then acts as a nucleophile, attacking the C4 position of the naphthyridine ring and displacing the phosphate group to yield the final chlorinated product.
Figure 2: Simplified mechanism for the chlorination of 2-methyl-1,8-naphthyridin-4-ol using POCl₃.
Experimental Protocol:
-
To a flask containing 2-methyl-1,8-naphthyridin-4-ol (1 equivalent), add phosphorus oxychloride (5-10 equivalents) at 0°C.
-
Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Method 2: Chlorination with Thionyl Chloride (SOCl₂) and a Catalytic Amount of DMF
An alternative to POCl₃ is the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This system forms the Vilsmeier reagent in situ, which is a potent chlorinating agent.[6][7]
Causality Behind Experimental Choices:
The SOCl₂/DMF system offers a milder alternative to neat POCl₃ and can sometimes lead to cleaner reactions with easier work-up. The Vilsmeier reagent is highly electrophilic and readily reacts with the hydroxyl group.
Experimental Protocol:
-
Suspend 2-methyl-1,8-naphthyridin-4-ol (1 equivalent) in an inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure.
-
The residue can be purified by column chromatography or by trituration with a suitable solvent.
Part 3: Comparative Analysis
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
| Gould-Jacobs (Conventional) | 2-Aminopyridine, Ethyl acetoacetate | 130-250°C, neat | Moderate | Simple, well-established | High temperatures, long reaction times, potential for side products |
| Gould-Jacobs (Microwave) | 2-Aminopyridine, Ethyl acetoacetate | 200-250°C, microwave | Good to Excellent[2] | Rapid, higher yields, cleaner reaction | Requires specialized equipment |
| Chlorination with POCl₃ | 2-Methyl-1,8-naphthyridin-4-ol, POCl₃ | Reflux (110°C) | Good | Effective, widely used | Harsh, corrosive reagent, vigorous work-up |
| Chlorination with SOCl₂/DMF | 2-Methyl-1,8-naphthyridin-4-ol, SOCl₂, DMF | Reflux | Good | Milder conditions, easier work-up | SOCl₂ is toxic and corrosive |
Conclusion
The synthesis of this compound is a well-trodden path in medicinal chemistry, with the Gould-Jacobs reaction followed by chlorination being the most common strategy. For the initial cyclization, microwave-assisted synthesis offers significant advantages in terms of reaction time and yield over conventional heating. For the subsequent chlorination, while phosphorus oxychloride is a robust and effective reagent, the thionyl chloride/DMF system provides a milder alternative that may be preferable in certain contexts. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable building block.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ablelab.eu [ablelab.eu]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
A Comparative Guide to the Biological Activities of 4-Chloro-2-methyl-1,8-naphthyridine Analogues
Introduction: The Privileged 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of 1,8-naphthyridine have been extensively explored for their therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The versatility in the synthesis of these compounds allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles.[4]
This guide focuses on analogues of 4-Chloro-2-methyl-1,8-naphthyridine, a specific scaffold with potential for further development. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position provides a unique electronic and steric landscape, influencing the compound's interaction with biological macromolecules. We will objectively compare the anticancer, antimicrobial, and anti-inflammatory activities of various analogues, supported by experimental data from peer-reviewed literature.
Comparative Analysis of Biological Activities
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the naphthyridine core and on any appended functional groups. This section provides a comparative overview of their performance in key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of crucial enzymes like topoisomerase II, which is vital for DNA replication and repair, leading to apoptosis in cancer cells.[8][9]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of these analogues is highly dependent on the substituents. For instance, the introduction of halogenated carboxamide moieties at the 3-position has been shown to result in potent cytotoxicity.[6] The nature of the substituent at the N-1 position also plays a critical role in determining the anticancer efficacy.
Comparative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxicity of representative 1,8-naphthyridine analogues against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Analogue Description | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 1 | Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | ||
| Cmpd 2 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | ||
| Cmpd 3 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [10] |
| Cmpd 4 | Phenyl-substituted 1,8-naphthyridine | HeLa (Cervical) | 0.7 | [8] |
| HL-60 (Leukemia) | 0.1 | [8] | ||
| PC-3 (Prostate) | 5.1 | [8] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The 1,8-naphthyridine scaffold is the backbone of several successful antibacterial agents, with nalidixic acid being one of the earliest examples.[11][12] These compounds often exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[11][12]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial spectrum and potency of this compound analogues can be modulated by various structural modifications. For example, the presence of a 4-chloro substituent on a phenyl ring attached to the naphthyridine core has been associated with significant antibacterial and antifungal activity.[11] The type of substituent at the 2 or 7-position, such as a piperidinyl group, has also been shown to be effective.[13]
Comparative Antimicrobial Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,8-naphthyridine analogues against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Analogue Description | Microbial Strain | MIC (µg/mL) | Reference |
| Cmpd 5 | 2-Piperidinyl-4-phenyl-1,8-naphthyridine | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |
| Cmpd 6 | 7-Piperidinyl-4-phenyl-1,8-naphthyridine | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |
| Cmpd 7 | 1,8-naphthyridine-3-carbonitrile with 5-nitrofuran | Mycobacterium tuberculosis H37Rv | 6.25 | [14] |
| Cmpd 8 | 4-Chlorophenyl-substituted pyrazolinone derivative | Bacillus subtilis | Comparable to Ampicillin | [11] |
| Staphylococcus aureus | Comparable to Ampicillin | [11] | ||
| Escherichia coli | Comparable to Ampicillin | [11] | ||
| Pseudomonas aeruginosa | Comparable to Ampicillin | [11] |
Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the effects of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic interaction.[15]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key component of many diseases, including cancer.[6] Several 1,8-naphthyridine derivatives have been evaluated for their anti-inflammatory properties, often by measuring their ability to downregulate the production of pro-inflammatory cytokines.[6][10][16]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of these compounds is also closely tied to their chemical structure. Specific carboxamide derivatives have demonstrated significant anti-inflammatory potential.[16]
Comparative Anti-inflammatory Data:
The assessment of anti-inflammatory activity often involves measuring the inhibition of inflammatory mediators. The following table provides a qualitative comparison based on reported activities.
| Compound ID | Analogue Description | Assay | Result | Reference |
| Cmpd 9 | 1-Propargyl-1,8-naphthyridine-3-carboxamide | Cytokine downregulation | Significant anti-inflammatory activity | [16] |
| Cmpd 10 | 1,8-Naphthyridine-3-carboxamide derivative | Modulation of cytokine and chemokine levels | Demonstrated anti-inflammatory and myeloprotective activities | [10] |
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow and a potential mechanism of action for these compounds.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel 1,8-naphthyridine analogues.
Caption: A simplified diagram illustrating the inhibition of Topoisomerase II by a 1,8-naphthyridine analogue, leading to cancer cell apoptosis.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising class of compounds with a diverse range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity.
Future research should focus on the synthesis of novel analogues with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. Further elucidation of their mechanisms of action will be crucial for their development as next-generation therapeutics. The integration of computational modeling with traditional synthetic and screening approaches will undoubtedly accelerate the discovery of new and effective 1,8-naphthyridine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 10. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,8-Naphthyridines: A Comparative Guide to Structure-Activity Relationships
The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives, offering a comparative overview of their anticancer, antimicrobial, and antiviral properties. We will delve into the causal relationships behind synthetic strategies and experimental designs, presenting supporting data to guide researchers in the rational design of novel therapeutic agents.
The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity
The 1,8-naphthyridine ring system, consisting of two fused pyridine rings, serves as a versatile template for drug discovery. Its unique electronic properties and rigid, planar structure allow for specific interactions with various biological targets.[3] The biological activity of 1,8-naphthyridine derivatives can be finely tuned by introducing different substituents at various positions of the bicyclic core, most notably at the C-2, C-3, C-4, and C-7 positions.[4][5]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the Machinery of Cell Proliferation
1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, with some compounds progressing to clinical trials.[4] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerase II and various protein kinases, leading to the disruption of DNA replication and cell cycle progression in cancer cells.[4][6]
A key SAR insight is the profound impact of substituents on the cytotoxic potency of these derivatives. For instance, a study evaluating a series of 1,8-naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed that modifications at the C-2, C-5, C-6, and C-7 positions are crucial for their anticancer activity.[4]
Key SAR Observations for Anticancer Activity:
-
C-2 Position: The presence of a naphthyl ring at the C-2 position has been associated with enhanced cytotoxicity.[4]
-
C-4 Position: A carbonyl group at the C-4 position is often important for activity.[4]
-
N-1 Position: An NH group at the N-1 position is also considered a key feature for cytotoxicity.[4]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups and hydrogen bond donors has been shown to substantially enhance cytotoxic effects.[7]
Table 1: Comparative in vitro Cytotoxicity of 1,8-Naphthyridine Derivatives
| Compound | R1 | R2 | R3 | HeLa IC50 (µM)[4] | HL-60 IC50 (µM)[4] | PC-3 IC50 (µM)[4] |
| 14 | H | H | 2-naphthyl | >100 | >100 | >100 |
| 15 | CH3 | H | 2-naphthyl | 1.2 | 0.2 | 8.3 |
| 16 | H | CH3 | 2-naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine | - | - | - | 1.5 | 0.3 | 9.8 |
Data presented in the table is a representation from the cited literature and is intended for comparative purposes.
The data clearly indicates that substitutions on the naphthyridine core can lead to compounds with potency exceeding that of the established anticancer agent, colchicine.[4]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The 1,8-naphthyridine core is famously present in the quinolone class of antibiotics, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[8][9] This has spurred extensive research into novel 1,8-naphthyridine derivatives to combat the growing threat of antimicrobial resistance.
SAR studies in this area have demonstrated that specific substitutions can significantly enhance antibacterial and antifungal efficacy.
Key SAR Observations for Antimicrobial Activity:
-
N-1 Position: The introduction of a cyclopropyl group at the N-1 position often leads to potent antibacterial activity.[5][9]
-
C-7 Position: A piperazinyl or a substituted azetidinyl group at the C-7 position is a common feature in highly active derivatives.[5][9]
-
Phenyl Ring Substituents: For derivatives containing a phenyl ring, the presence of electron-withdrawing groups like chloro and nitro at the para position has been shown to improve antimicrobial activity.[3][10]
Table 2: Comparative Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound | R1 | R2 | Target Organism | MIC (µg/mL) |
| Nalidixic Acid | Ethyl | Methyl | E. coli | 4-8[9] |
| Enoxacin | Ethyl | Piperazinyl | E. coli | 0.12-0.5[2] |
| Derivative 11a | Cyclopropyl | 3-(R)-amino-2-(S)-methyl-1-azetidinyl | S. aureus | 0.015[5] |
MIC values are representative and collated from various sources for comparison.
The evolution from nalidixic acid to later-generation fluoroquinolones and novel derivatives highlights the power of rational drug design based on SAR principles to enhance potency and spectrum of activity.[5][9]
Antiviral Activity: A Frontier in Naphthyridine Research
The antiviral potential of 1,8-naphthyridine derivatives is a rapidly emerging area of investigation.[11] These compounds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[11][12] The mechanism of antiviral action is still being elucidated for many derivatives, but some have been shown to inhibit viral replication.[12]
A study on 1,6-naphthyridine derivatives (an isomeric form) demonstrated potent activity against HCMV, with some compounds exhibiting significantly lower 50% inhibitory concentrations (IC50) than the standard drug ganciclovir.[12] While this is not the 1,8-isomer, it underscores the potential of the broader naphthyridine scaffold in antiviral drug discovery.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of 1,8-naphthyridine derivatives is often achieved through the versatile Friedlander synthesis.[8][13] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group.[8]
General Protocol for Friedlander Synthesis of 1,8-Naphthyridines
This protocol is a generalized procedure based on common methodologies.[8][14]
Materials:
-
2-Aminonicotinaldehyde
-
An appropriate ketone or β-ketoester (e.g., acetone, ethyl acetoacetate)
-
Solvent (e.g., water[14], ethanol)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction flask, dissolve 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-3 equivalents) in the chosen solvent.[14]
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by thin-layer chromatography (TLC).[8][14]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product using ethyl acetate and water.[8]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
1,8-Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold remains a highly attractive starting point for the development of new therapeutic agents. The extensive body of research on their SAR has provided invaluable insights for medicinal chemists. Future efforts should focus on exploring novel substitutions and hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties. The application of computational tools, such as molecular docking and QSAR studies, will continue to play a crucial role in the rational design of the next generation of 1,8-naphthyridine-based drugs.[4][7]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
The Promise Within the Ring: A Comparative Guide to the In Vivo Efficacy of 4-Chloro-2-methyl-1,8-naphthyridine Derivatives in Oncology
For decades, the 1,8-naphthyridine scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. This guide offers a deep dive into the in vivo anticancer efficacy of derivatives of 4-Chloro-2-methyl-1,8-naphthyridine, a key intermediate in the synthesis of novel therapeutic agents. While direct in vivo efficacy data for this specific compound is limited in publicly available literature, we will draw upon clinically relevant analogues and extensive preclinical studies of the broader 1,8-naphthyridine class to provide a comprehensive and insightful comparison.
This guide is tailored for researchers, scientists, and drug development professionals, aiming to provide not just data, but a causal understanding of experimental choices and the mechanistic underpinnings of this promising class of compounds.
The Mechanistic Heartbeat: Topoisomerase II Inhibition
A significant number of anticancer 1,8-naphthyridine derivatives exert their cytotoxic effects by targeting a critical enzyme in cell proliferation: topoisomerase II.[1] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering programmed cell death, or apoptosis.[2]
This mechanism is shared by several established chemotherapeutic agents, highlighting the potential of 1,8-naphthyridine derivatives to address a validated target in oncology. One of the most prominent examples of a 1,8-naphthyridine derivative that has progressed to clinical trials is Vosaroxin (formerly SNS-595), a potent topoisomerase II inhibitor.[2][3]
Caption: Mechanism of Action of Anticancer 1,8-Naphthyridine Derivatives.
A Spectrum of Potency: Comparative In Vitro Activity
The anticancer potential of the 1,8-naphthyridine scaffold is underscored by the broad-spectrum in vitro cytotoxicity exhibited by its derivatives against a diverse panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for several representative 1,8-naphthyridine derivatives, showcasing their potent antiproliferative activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 1,8-Naphthyridine-3-carboxamides | Compound 12 | HBL-100 (Breast) | 1.37[4] |
| Compound 17 | KB (Oral) | 3.7[4] | |
| Compound 22 | SW-620 (Colon) | 3.0[4] | |
| Halogenated 1,8-Naphthyridine-3-carboxamides | Compound 47 | MIAPaCa (Pancreatic) | 0.41[5] |
| K-562 (Leukemia) | 0.77[5] | ||
| Unsubstituted 1,8-Naphthyridine-C-3'-heteroaryl | Compound 29 | PA-1 (Ovarian) | 0.41[5] |
| SW620 (Colon) | 1.4[5] | ||
| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Compound 22, 31, 34 | Various | High Cytotoxicity[6] |
| Vosaroxin (SNS-595) | 11 tumor cell lines | 0.04 - 0.97[7] |
From Bench to Preclinical Models: In Vivo Efficacy of Vosaroxin
The true litmus test for any potential anticancer agent lies in its performance in in vivo models. Vosaroxin, as a clinically evaluated 1,8-naphthyridine derivative, provides a robust dataset for assessing the in vivo potential of this chemical class.
Preclinical studies have demonstrated that Vosaroxin exhibits potent antitumor activity across a wide range of xenograft and syngeneic tumor models.[7] A key study established a dose-dependent inhibition of tumor growth in various cancer types, including those known to be resistant to standard therapies.[7]
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| KB Xenograft | Nasopharyngeal Carcinoma | 20 mg/kg weekly for 5 doses | 86%[7] |
| Solid Tumor Xenografts | Breast, Ovarian, Colon, Lung, Gastric, Melanoma | Dose-dependent | 63-88%[7] |
| Hematologic Tumor Xenografts | - | Dose-dependent | Significant Inhibition[7] |
| Multidrug-Resistant Tumor Models | - | Dose-dependent | Significant Inhibition[7] |
| Murine Syngeneic Models | Colon 26, Lewis Lung Carcinoma, M5076 Ovarian Sarcoma | Dose-dependent | Significant Inhibition[7] |
These findings underscore the potent and broad-spectrum in vivo anticancer activity of a representative 1,8-naphthyridine derivative, suggesting a promising therapeutic window for this class of compounds.
Blueprint for Discovery: Experimental Protocols
The robust evaluation of novel this compound derivatives necessitates a well-defined and rigorously executed in vivo experimental workflow. Below is a detailed, step-by-step protocol for a standard subcutaneous xenograft model, a cornerstone of preclinical oncology research.
Caption: Standard Workflow for a Subcutaneous Xenograft Model.
Step-by-Step Methodology:
-
Cell Culture: The selected human cancer cell line is cultured under sterile conditions to achieve the required number of viable cells for implantation.
-
Animal Acclimation: Immunocompromised mice (e.g., athymic nude mice) are acclimated to the laboratory environment for a minimum of one week prior to the start of the study.
-
Tumor Cell Implantation: A suspension of cancer cells, often mixed with an extracellular matrix like Matrigel, is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers to measure the length and width of the tumors. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomly assigned to different treatment groups (vehicle control, test compound, positive control).
-
Treatment Administration: The this compound derivative or a comparator compound is administered to the animals according to the planned dosing schedule and route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection).
-
Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study. Animal health is also closely monitored.
-
Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors and other relevant tissues may be collected for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The antitumor efficacy is typically expressed as tumor growth inhibition (%TGI). Statistical analysis is performed to determine the significance of the observed effects.
Concluding Remarks
The 1,8-naphthyridine scaffold, exemplified by derivatives of this compound and the clinically evaluated Vosaroxin, holds significant promise in the landscape of anticancer drug discovery. Their well-defined mechanism of action, targeting the critical topoisomerase II enzyme, coupled with potent in vitro and in vivo efficacy, positions them as a compelling class of compounds for further investigation.
While the journey from a promising scaffold to a clinically approved therapeutic is arduous, the data presented in this guide provides a strong rationale for the continued exploration and development of this compound derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index and ultimately translate their preclinical promise into tangible benefits for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 4-Chloro-2-methyl-1,8-naphthyridine Against Established PIM1 Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of this heterocyclic system has spurred extensive research into novel analogs as potential therapeutic agents.[1][3] This guide focuses on 4-Chloro-2-methyl-1,8-naphthyridine , a compound from this class with an underexplored biological activity profile.[6][7] Given that various naphthyridine derivatives have shown potential as kinase inhibitors, this document outlines a comprehensive framework for benchmarking this novel compound against established inhibitors of PIM1 kinase, a high-value target in oncology.[8][9]
PIM1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, survival, and apoptosis.[10][11][12][13][14] Its overexpression is implicated in the progression of numerous hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention.[10][13][14][15] This guide will provide a head-to-head comparison of this compound with the well-characterized PIM1 inhibitors, SGI-1776 and AZD1208 , detailing the experimental protocols for a robust in vitro benchmark.
The Comparators: Established PIM1 Kinase Inhibitors
A meaningful benchmark requires comparison against well-validated inhibitors. For this purpose, we have selected two prominent PIM1 inhibitors that have been extensively characterized and, in some cases, have entered clinical trials.[10][16]
-
SGI-1776: A potent, ATP-competitive inhibitor of the PIM kinase family.[11] It has demonstrated significant preclinical activity against a range of leukemia and solid tumor cell lines.[11][17][18] SGI-1776 inhibits Pim-1, Pim-2, and Pim-3, and has been a valuable tool for studying PIM kinase biology.[17][19] However, its development was hampered by off-target effects, including cardiotoxicity due to suppression of the cardiac potassium channel.[10]
-
AZD1208: A potent, selective, and orally available pan-Pim kinase inhibitor with low nanomolar efficacy against all three PIM isoforms.[20][21][22][23] AZD1208 has shown efficacy in preclinical models of acute myeloid leukemia (AML) and has been evaluated in Phase I clinical trials.[16][21][23] It induces cell cycle arrest and apoptosis in sensitive cell lines.[21][22]
Comparative Inhibitory Potency: A Data-Driven Overview
The primary metric for comparing the efficacy of kinase inhibitors in vitro is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity. The table below summarizes the reported IC50 values for our selected benchmark inhibitors against the PIM kinase isoforms. The IC50 for this compound is presented as a hypothetical value to be determined through the experimental protocols outlined in this guide.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Primary Reference(s) |
| This compound | To Be Determined | To Be Determined | To Be Determined | N/A |
| SGI-1776 | 7 | 363 | 69 | [17][18] |
| AZD1208 | 0.4 | 5.0 | 1.9 | [20][21][23] |
The PIM1 Signaling Pathway: A Mechanistic Overview
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[24][25] Once expressed, PIM1 is constitutively active and phosphorylates a range of downstream substrates involved in cell survival and proliferation, such as the pro-apoptotic protein BAD and cell cycle regulators.[10][13][14] By inhibiting PIM1, compounds like SGI-1776 and AZD1208 can block these pro-survival signals and induce apoptosis in cancer cells.
Caption: Simplified PIM1 signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively benchmark this compound, a robust and widely used in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[26][27]
Materials and Reagents:
-
Recombinant human PIM1 kinase (e.g., from Promega or BPS Bioscience)[27][28]
-
PIM1 Kinase Substrate (e.g., S6Ktide)[29]
-
ADP-Glo™ Kinase Assay Kit (Promega)[27]
-
This compound, SGI-1776, AZD1208
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[27]
-
ATP
-
DMSO
-
384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each inhibitor (this compound, SGI-1776, AZD1208) in DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[30]
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Add 12.5 µL of this master mix to all wells.[29][30]
-
Initiate the kinase reaction by adding 10 µL of diluted PIM1 kinase (e.g., 5 ng/µL) to each well, except for the "blank" control wells.[29][30]
-
-
Signal Generation and Detection:
-
Data Analysis:
-
Subtract the "blank" (no enzyme) values from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known inhibitor as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound against the established PIM1 kinase inhibitors SGI-1776 and AZD1208. By following the detailed in vitro kinase assay protocol, researchers can generate high-quality, comparative data on the inhibitory potency of this novel compound.
Should this compound demonstrate significant PIM1 inhibitory activity, subsequent studies would be warranted. These would include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, cellular assays to confirm on-target activity and determine anti-proliferative effects in cancer cell lines, and eventually, in vivo studies in relevant animal models. This systematic approach will be crucial in determining the therapeutic potential of this compound as a novel kinase inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|1221272-96-3 [benchchem.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. apexbt.com [apexbt.com]
- 22. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. promega.com [promega.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. benchchem.com [benchchem.com]
The Resurgence of a Classic Scaffold: A Comparative Guide to the Efficacy of 1,8-Naphthyridine Derivatives Against Multidrug-Resistant Bacteria
The escalating crisis of antimicrobial resistance necessitates a multi-pronged approach to drug discovery, including the reinvestigation of established chemical scaffolds. The 1,8-naphthyridine core, the foundational structure of the first synthetic quinolone antibiotic, nalidixic acid, is experiencing a renaissance.[1][2] This guide provides a comparative analysis of the efficacy of modern 1,8-naphthyridine derivatives against multidrug-resistant (MDR) bacteria, offering experimental data and mechanistic insights for researchers and drug development professionals.
The Strategic Advantage of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has proven to be a versatile scaffold in medicinal chemistry.[3][4] Its rigid structure and the presence of nitrogen atoms allow for diverse chemical modifications, which can significantly enhance its biological activity and physicochemical properties.[3] While the parent compounds may exhibit limited direct antibacterial action, modern derivatives are being engineered to overcome resistance mechanisms and even potentiate the effects of existing antibiotics.[5][6][7]
Mechanism of Action: A Tale of Two Pathways
The primary antibacterial mechanism of many 1,8-naphthyridine derivatives mirrors that of fluoroquinolones: the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][8] These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, the derivatives trap them in a complex with DNA, leading to double-stranded DNA breaks and ultimately, cell death.[1][2]
However, the versatility of the 1,8-naphthyridine scaffold allows for the exploration of alternative mechanisms. Some derivatives have been shown to inhibit bacterial protein synthesis, while others can act as efflux pump inhibitors, effectively restoring the efficacy of other antibiotics that are expelled by these pumps in resistant bacteria.[9][10]
Caption: Mechanisms of action of 1,8-naphthyridine derivatives.
Comparative Efficacy Against Multidrug-Resistant Strains
The true test of any novel antibacterial agent lies in its performance against clinically relevant, multidrug-resistant pathogens. The following table summarizes the in vitro activity of various 1,8-naphthyridine derivatives compared to established antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater potency.
| Compound/Drug | Staphylococcus aureus (MRSA) | Escherichia coli (MDR) | Pseudomonas aeruginosa (MDR) | Streptococcus pneumoniae (MDR) | Reference(s) |
| Nalidixic Acid Derivative 11b | Potent | Comparable to Ciprofloxacin | - | - | [1] |
| Nalidixic Acid Derivative 11e | - | - | - | Very Good vs. Ciprofloxacin & Vancomycin | [1][2] |
| Nalidixic Acid Derivative 11f | Comparable to Ciprofloxacin & Vancomycin | - | - | - | [1][2] |
| 1,8-Naphthyridine-3-carbonitrile ANA-12 | - | - | - | MIC: 6.25 (against M. tuberculosis H37Rv) | [11][12] |
| 7-methyl-1,8-naphthyridinone derivatives | - | - | - | Selective activity against B. subtilis | [1] |
| Ciprofloxacin (Control) | 0.5 - >128 | 0.015 - >128 | 0.25 - >128 | 0.12 - 32 | [1] |
| Vancomycin (Control) | 0.5 - 4 | - | - | 0.25 - 1 | [1] |
| 1,8-NA + Ofloxacin | - | MIC reduced from 32 to 4 | - | - | [5] |
| 1,8-NA + Lomefloxacin | - | MIC reduced from 16 to 2 | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The efficacy of derivatives can be highly specific to the bacterial strain and the nature of its resistance.
Potentiation of Fluoroquinolones: A Synergistic Approach
A compelling strategy in combating resistance is the use of combination therapy. Certain 1,8-naphthyridine derivatives, while exhibiting high MICs on their own (≥1.024 µg/mL), have been shown to significantly potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[5][6][7] This synergistic effect is likely due to a similar mechanism of action, where both compounds target bacterial topoisomerases.[5][8] For instance, in the presence of subinhibitory concentrations of a 1,8-naphthyridine derivative (1,8-NA), the MIC of ofloxacin against an MDR E. coli strain was reduced from 32 µg/mL to 4 µg/mL.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[5][6][7]
I. Materials
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (1,8-naphthyridine derivative) stock solution
-
Control antibiotic stock solution
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional)
-
Resazurin solution (optional, for viability assessment)
II. Methodology
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum (no test compound).
-
Negative Control (Sterility Control): Wells containing only CAMHB.
-
Antibiotic Control: A separate row with a known antibiotic undergoing serial dilution.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually as turbidity or by adding a viability indicator like resazurin.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [ouci.dntb.gov.ua]
- 8. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Do 1,8-naphthyridine sulfonamides possess an inhibitory action against Tet(K) and MsrA efflux pumps in multiresistant Staphylococcus aureus strains? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-1,8-naphthyridine
For laboratory professionals engaged in pharmaceutical research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. 4-Chloro-2-methyl-1,8-naphthyridine, a halogenated heterocyclic compound, requires specific handling and disposal protocols due to its chemical nature and associated hazards.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Adherence to these procedures is essential not only for protecting laboratory personnel but also for ensuring the integrity of our shared environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a solid substance classified with specific health risks. The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][3] |
Causality of Hazards: The presence of the chloro- group and the naphthyridine core contributes to its reactivity and biological effects. Skin and eye irritation are common for chlorinated organic compounds.[2][3] Inhalation of the solid as dust can irritate the respiratory tract, and ingestion can lead to systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal. The principle here is to create a complete barrier to prevent any route of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield to protect against dust particles and potential splashes. Standard safety glasses are insufficient.[4][5][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[4]
-
Body Protection: A standard laboratory coat is required to prevent contact with clothing. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[4]
-
Respiratory Protection: All handling and disposal preparations must be conducted within a certified chemical fume hood to control dust and potential vapors.[7][8] This engineering control is the primary method for preventing respiratory exposure.
Step-by-Step Disposal Protocol
The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination.[9] The following protocol ensures compliance and safety.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Halogenated organic waste must be collected in a dedicated waste stream, separate from all non-halogenated chemical waste.[7][10]
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates the final disposal process. Incineration facilities, the primary destination for this type of waste, require specific conditions to safely destroy chlorinated compounds without producing highly toxic byproducts like dioxins.[11] Cross-contamination can make entire batches of waste untreatable by standard methods or significantly increase disposal costs.
Step 2: Containerization
Select a waste container that is compatible with this compound and any solvent used for rinsing.
-
Procedure:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) or glass container for solids and rinsates.
-
Ensure the container is in good condition, free of cracks, and has a secure, tightly-sealing lid.[10][12]
-
Place the solid this compound waste directly into the container.
-
Any glassware or equipment (e.g., spatulas, weigh boats) contaminated with the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous waste and must be collected in the same halogenated waste container.[7]
-
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be labeled clearly at the moment the first piece of waste is added.[12]
-
Required Information on Label:
-
The words "Hazardous Waste "[7]
-
The full chemical name: "This compound " (avoiding abbreviations or formulas).[7][12]
-
An accurate list of all contents, including any solvents used for rinsing.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., GHS07 exclamation mark).
-
The date of accumulation and the name of the generating researcher/laboratory.
-
Step 4: Temporary On-Site Storage
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Storage Requirements:
Step 5: Final Disposal Arrangement
The final step is to arrange for the removal of the waste by a licensed hazardous waste disposal contractor.
-
Procedure:
-
Contact your institution's EHS office to schedule a waste pickup.[7]
-
Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances. This is a serious regulatory violation and poses a significant environmental threat.
-
The designated disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility capable of handling such waste.[1][2][11]
-
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]
-
Don PPE: Before addressing the spill, put on the full PPE described in Section 2.
-
Containment: For a solid spill, gently cover the material with absorbent pads to prevent dust from becoming airborne. Carefully sweep the solid and the pads into a designated hazardous waste container.[4] Do not use a standard vacuum cleaner.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. ethz.ch [ethz.ch]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
